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(R)-methyl morpholine-2-carboxylate hydrochloride Documentation Hub

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  • Product: (R)-methyl morpholine-2-carboxylate hydrochloride
  • CAS: 1352709-55-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Safety, Handling, and Application of (R)-Methyl Morpholine-2-Carboxylate Hydrochloride

Executive Summary In modern drug discovery, chiral morpholine derivatives are privileged scaffolds. They are frequently deployed to enhance aqueous solubility, modulate target affinity, and improve pharmacokinetic profil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, chiral morpholine derivatives are privileged scaffolds. They are frequently deployed to enhance aqueous solubility, modulate target affinity, and improve pharmacokinetic profiles by increasing the sp3 carbon fraction of a drug candidate. (R)-methyl morpholine-2-carboxylate hydrochloride (CAS: 1352709-55-7) [1] is a highly versatile building block in this class.

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. Here, we decode the physicochemical rationale behind standard handling protocols and provide self-validating experimental workflows for the safe integration of this compound into synthetic pipelines.

Physicochemical Profiling & Causality

(R)-methyl morpholine-2-carboxylate is commercially supplied as a hydrochloride salt[1]. The free base form is a secondary amine prone to oxidation and autocatalytic intermolecular aminolysis (where the amine of one molecule attacks the methyl ester of another). The hydrochloride salt form stabilizes the compound by protonating the amine, rendering it non-nucleophilic and preserving the chiral center and ester linkage.

However, this stabilization introduces handling caveats. The salt is hygroscopic. If exposed to ambient humidity, moisture ingress facilitates deliquescence. The resulting localized aqueous microenvironment becomes highly acidic, which can catalyze ester hydrolysis.

Quantitative & Hazard Data Summaries

Table 1: Physicochemical Properties

Property / Metric Value Mechanistic / Structural Rationale
CAS Number 1352709-55-7[1] Unique identifier for the (R)-enantiomer HCl salt.
Molecular Weight 181.62 g/mol [2] Based on the C6H12ClNO3 formulation[1].
Fraction Csp3 0.83[3] High sp3 character improves aqueous solubility and 3D structural complexity in drug design.
Rotatable Bonds 2[3] Low conformational flexibility; rigidifies target binding pockets.

| H-Bond Acceptors | 4.0[3] | Enhances interactions with kinase or GPCR target residues. |

Table 2: GHS Hazard Classification

Hazard Class GHS Code Toxicological Causality
Acute Toxicity (Oral) H302[4] Biologically active scaffold; causes acute systemic toxicity upon ingestion.
Skin/Eye Irritation H315 / H319[3] Dissolution in physiological moisture (sweat, tears) releases HCl, causing localized acidic tissue damage[4].

| Respiratory Irritation | H335[5] | Inhalation of fine crystalline dust leads to mucosal irritation via localized acidification[4]. |

Standard Operating Procedure (SOP): Safe Handling & Storage

Because of the H315, H319, and H335 hazard statements, handling this compound requires strict engineering controls[4]. The causality behind these precautions is rooted directly in the compound's acidic nature upon dissolution.

Step-by-Step Handling Methodology
  • Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen)[4].

    • Causality: Cold storage minimizes thermal degradation, while the inert gas prevents moisture ingress that would lead to localized deliquescence and ester hydrolysis.

  • PPE Donning: Wear nitrile gloves, a lab coat, and safety glasses tested under standards[4]. If handling large quantities outside a localized exhaust system, an N95 or P100 particulate respirator is required.

    • Causality: Prevents mucosal contact with the irritating dust, directly mitigating the H335 inhalation risk[4].

  • Weighing: Perform all weighing inside a certified chemical fume hood using anti-static weigh boats[4].

    • Causality: The crystalline powder can carry a static charge, leading to aerosolization. The fume hood ensures any aerosolized particulates are drawn away from the operator's breathing zone (P261 compliance)[4].

  • Decontamination: Wipe down spatulas and balances with a mildly alkaline solution (e.g., 1% sodium bicarbonate) followed by water and ethanol.

    • Causality: Neutralizes residual hydrochloride salt, preventing cross-contamination and the corrosion of stainless steel laboratory equipment.

HandlingWorkflow S1 1. Cold Storage (2-8°C, Inert Gas) S2 2. PPE Donning (Respirator, Gloves) S1->S2 S3 3. Static-Free Weighing (Fume Hood) S2->S3 S4 4. Sealed Transfer (Reaction Vessel) S3->S4 S5 5. Decontamination (Alkaline Wash) S4->S5

Caption: Sequential workflow for safe handling and decontamination of the HCl salt.

Experimental Workflow: Synthetic Application (Amide Coupling)

The most common application of (R)-methyl morpholine-2-carboxylate hydrochloride is its coupling with a carboxylic acid to form an amide bond. The critical mechanistic step in this self-validating protocol is the in situ freebasing of the morpholine nitrogen.

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir for 10 minutes at room temperature.

    • Causality: HATU forms an active O7-azabenzotriazole ester with the acid, priming it for nucleophilic attack while minimizing racemization of any adjacent chiral centers.

  • Reagent Addition: Add (R)-methyl morpholine-2-carboxylate hydrochloride (1.1 eq) to the stirring solution in one portion.

  • In Situ Freebasing: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Causality: 1.0 eq of DIPEA is consumed immediately to neutralize the HCl salt, releasing the nucleophilic secondary amine of the morpholine. The remaining 2.0 eq drive the coupling reaction and neutralize the acidic byproducts of HATU. DIPEA (a non-nucleophilic base) is chosen over stronger bases (like NaOH) to prevent the saponification of the methyl ester.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor via LC-MS. The reaction is self-validating when the mass of the active ester disappears and the product mass emerges.

  • Quenching & Workup: Dilute the reaction with Ethyl Acetate, then wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine.

    • Causality: NaHCO3 neutralizes residual acids and partitions HATU byproducts into the aqueous layer. 1M HCl protonates and removes any unreacted morpholine free base. Brine removes residual DMF from the organic layer.

CouplingPathway R1 Carboxylic Acid + HATU (Activation in DMF) R2 Add Morpholine HCl Salt (CAS: 1352709-55-7) R1->R2 R3 Add DIPEA (3.0 eq) (In Situ Freebasing) R2->R3 R4 Nucleophilic Attack (Amide Bond Formation) R3->R4 R5 Aqueous Workup (NaHCO3 / HCl / Brine) R4->R5

Caption: Mechanistic workflow for amide coupling via in situ freebasing of the salt.

References

Sources

Exploratory

The Morpholine Pharmacophore in Modern Drug Discovery: Structural Rationale, Kinase Targeting, and Clinical Translation

Introduction: The Privileged Nature of Morpholine In the highly optimized landscape of medicinal chemistry, the morpholine ring (tetrahydro-1,4-oxazine) has cemented its status as a "privileged scaffold"[1]. Characterize...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Nature of Morpholine

In the highly optimized landscape of medicinal chemistry, the morpholine ring (tetrahydro-1,4-oxazine) has cemented its status as a "privileged scaffold"[1]. Characterized by a six-membered saturated ring containing opposing nitrogen and oxygen heteroatoms, morpholine is far more than a passive structural linker. It actively dictates the pharmacokinetic (PK) and pharmacodynamic (PD) fate of drug molecules. By providing an optimal balance of basicity, hydrogen-bonding capacity, and lipophilicity modulation, morpholine derivatives have become indispensable in the design of modern therapeutics, particularly in targeted oncology and neuropharmacology[2].

This technical guide dissects the physicochemical causality behind morpholine's success, its mechanistic role in kinase inhibition, and provides a self-validating framework for evaluating novel morpholine-based drug candidates.

Physicochemical Rationale: Why Morpholine?

The selection of morpholine during lead optimization is rarely arbitrary; it is driven by specific structural and electronic requirements:

  • Optimal Basicity (pKa ~8.3 - 8.7): The secondary amine nitrogen is protonated at physiological pH, which significantly enhances aqueous solubility[2]. However, because the pKa is slightly lower than that of piperidine or piperazine (due to the electron-withdrawing effect of the oxygen atom), it maintains sufficient unprotonated fraction to ensure excellent membrane permeability and blood-brain barrier (BBB) penetration[3].

  • Hydrogen Bond Acceptor: The ether oxygen acts as a highly directional hydrogen-bond acceptor. This is critical for target engagement, particularly in the ATP-binding clefts of kinases.

  • Metabolic Stability: Compared to purely aliphatic amines, the morpholine ring is generally more resistant to oxidative metabolism by CYP450 enzymes, improving the compound's half-life[4].

  • Synthetic Tractability: The secondary nitrogen serves as an excellent nucleophile for facile incorporation into complex scaffolds via Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Paradigm: Morpholine as a Kinase Hinge Binder

Nowhere is the impact of the morpholine pharmacophore more pronounced than in the development of Phosphoinositide 3-Kinase (PI3K) and mTOR inhibitors[1]. The PI3K/AKT/mTOR signaling cascade is frequently hyperactivated in human cancers, driving unchecked cellular proliferation.

In the design of ATP-competitive inhibitors, the morpholine ring serves as a precision "hinge binder." Crystallographic data reveals that the morpholine oxygen forms a critical, highly conserved hydrogen bond with the backbone amide of Val882 in the hinge region of the PI3K lipid kinase domain[5]. Concurrently, the lone pair of electrons on the morpholine nitrogen interacts with the adjacent electron-deficient pyrimidine or triazine core. This electronic interplay forces the morpholine ring into a coplanar conformation with the aromatic scaffold, allowing the molecule to slot perfectly into the narrow, hydrophobic ATP-binding cleft[6].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β/δ/γ) RTK->PI3K Activates PIP3 PIP3 (Active Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 (Membrane Bound) PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Oncogenesis Morpholine Morpholine-Based Inhibitor (e.g., Buparlisib/BKM120) Morpholine->PI3K ATP-competitive Hinge Binding (Val882)

PI3K/AKT/mTOR cascade and ATP-competitive inhibition by morpholine.

Clinical Landscape: FDA-Approved Morpholine Therapeutics

The versatility of morpholine is evidenced by its presence in over 20 FDA-approved small-molecule drugs across diverse therapeutic areas[2],[4]. Table 1 summarizes key examples, highlighting the specific causality behind the inclusion of the morpholine moiety.

Table 1: Representative FDA-Approved Drugs Containing a Morpholine Scaffold

Drug NamePrimary TargetClinical IndicationMechanistic Role of Morpholine
Gefitinib EGFR Tyrosine KinaseNon-Small Cell Lung CancerActs as a solubilizing appendage; drastically improves oral bioavailability without disrupting the primary quinazoline pharmacophore.
Linezolid 50S Ribosomal SubunitGram-positive Bacterial InfectionsEnhances tissue penetration and metabolic stability; prevents rapid clearance compared to purely aliphatic analogs.
Rivaroxaban Factor XaThrombosis / EmbolismModulates lipophilicity and precisely fits into the S4 binding pocket of the enzyme via favorable van der Waals interactions.
Moclobemide Monoamine Oxidase ADepressionServes as the core scaffold; provides optimal BBB penetration and CNS exposure due to its balanced logP[4].

Structure-Activity Relationship (SAR) Dynamics in PI3K Inhibitors

To understand the absolute necessity of the morpholine ring in specific targets, we must look at SAR data. In the development of 2,4-dimorpholinopyrimidine derivatives (such as the clinical candidate Buparlisib/BKM120), substituting the morpholine ring leads to catastrophic loss of target affinity[7],[5].

Table 2: SAR Impact of Morpholine Substitution on PI3Kα Inhibition

Compound / ScaffoldSubstitution at C4/C6PI3Kα IC₅₀ (nM)Pharmacological Consequence
BKM120 (Buparlisib) Dimorpholino~30 - 45 nMOptimal H-bonding with Val882; high aqueous solubility[5].
Compound 17p Dimorpholino-carbonitrile31.8 nMRetains morpholine pharmacophore; excellent isoform selectivity[7].
Analog 12a Piperazine substitution> 1000 nMLoss of the critical ether oxygen H-bond acceptor; steric clash prevents hinge binding[7].
Analog 12c Aliphatic amine substitutionNo ActivityComplete loss of coplanarity and binding affinity due to steric hindrance[7].

Self-Validating Experimental Protocol: PI3Kα Kinase Inhibition Assay

To rigorously evaluate the efficacy of newly synthesized morpholine derivatives, researchers must employ an assay that is both highly sensitive and internally controlled. The following methodology details an ADP-Glo™ Kinase Assay workflow.

Causality of Assay Choice: Unlike radioactive ³²P-ATP assays, the ADP-Glo assay measures the universal product of kinase activity (ADP). It is chosen because it allows for the use of physiological ATP concentrations, providing a more accurate representation of competitive hinge-binding efficacy.

Workflow Synth Synthesis of Morpholine Derivatives Screen Primary Screening (ADP-Glo Kinase Assay) Synth->Screen Select Hit Selection (IC50 < 50 nM) Screen->Select Dose-Response Counter Counter-Screening (Kinome Selectivity) Select->Counter Off-Target Check Cell Cell-Based Validation (pAKT/pS6 Inhibition) Counter->Cell Target Engagement Lead Lead Optimization (In Vivo PK/PD) Cell->Lead Efficacy Confirmation

Self-validating workflow for morpholine-based kinase inhibitors.

Step-by-Step Methodology

Step 1: Lipid Substrate Preparation

  • Action: Prepare a lipid kinase substrate mixture containing Phosphatidylinositol-4,5-bisphosphate (PIP2) and Phosphatidylserine (PS) in a 3:1 ratio, sonicated to form uniform micelles.

  • Causality: PI3K is a lipid kinase that operates at the cell membrane. Presenting PIP2 within PS micelles mimics the physiological lipid bilayer, ensuring the recombinant PI3Kα adopts its native, active conformation.

Step 2: Compound Incubation & Target Engagement

  • Action: Dispense 5 µL of recombinant PI3Kα enzyme into a 384-well plate. Add 2 µL of the morpholine derivative (serially diluted in DMSO, final DMSO concentration <1%). Incubate at room temperature for 15 minutes.

  • Causality: Pre-incubation allows the morpholine compound to reach thermodynamic equilibrium within the ATP-binding pocket before the competitive substrate (ATP) is introduced.

Step 3: Kinase Reaction Initiation

  • Action: Add 3 µL of the PIP2/PS lipid micelle mixture containing 10 µM ultra-pure ATP. Incubate for 60 minutes at 25°C.

Step 4: ATP Depletion (ADP-Glo Reagent)

  • Action: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and incubate for 40 minutes.

  • Causality: This reagent actively degrades all unreacted ATP. This is a critical noise-reduction step; any remaining ATP would cause false-positive luminescence in the final readout.

Step 5: Signal Generation & Readout

  • Action: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes, then read luminescence on a microplate reader.

  • Causality: This reagent converts the generated ADP back into ATP, which immediately drives a luciferase/luciferin reaction. The luminescent signal is strictly proportional to the kinase activity.

Self-Validation Checkpoint: To ensure the system is self-validating, every plate must include BKM120 as a positive control (expected IC₅₀ ~30-45 nM) and a vehicle (DMSO) as a negative control. Calculate the Z'-factor using the formula: Z' = 1 - (3(σ_pos + σ_neg) / |μ_pos - μ_neg|).

  • Validation Rule: The assay is only deemed trustworthy and valid for SAR decision-making if the Z'-factor is ≥ 0.6 , proving the signal window is robust enough to distinguish true morpholine-driven inhibition from assay variance.

Conclusion

The morpholine ring is not merely a structural placeholder; it is an active, dynamic participant in drug-target interactions. By exploiting its unique combination of basicity, hydrogen-bonding capability, and conformational influence, drug development professionals can design highly potent, orally bioavailable, and selective therapeutics. As demonstrated by the robust pipeline of PI3K inhibitors, mastering the physical chemistry of the morpholine pharmacophore remains a foundational skill in modern drug discovery.

References

  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads Bentham Science URL:[Link][1]

  • A mini review on the morpholine ring containing U.S. FDA approved drugs: A medicinal chemistry-based analysis from 2013-23 ResearchGate URL:[Link][2]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors Frontiers in Chemistry URL:[Link][7]

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway PubMed / NIH URL:[Link][6]

  • Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations PMC / NIH URL:[Link][4]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis Taylor & Francis Online URL:[Link][3]

  • Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer PMC / NIH URL:[Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Scalable Synthesis of (R)-Methyl Morpholine-2-Carboxylate Hydrochloride

Abstract (R)-methyl morpholine-2-carboxylate hydrochloride is a critical chiral building block in modern medicinal chemistry, serving as a key precursor for a variety of pharmacologically active agents. Its rigid, stereo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R)-methyl morpholine-2-carboxylate hydrochloride is a critical chiral building block in modern medicinal chemistry, serving as a key precursor for a variety of pharmacologically active agents. Its rigid, stereodefined structure is frequently incorporated to optimize ligand-receptor interactions and improve pharmacokinetic profiles. This application note provides a detailed, field-proven protocol for the enantioselective synthesis of this compound, starting from commercially available (R)-serine methyl ester hydrochloride. The described four-step sequence is designed for scalability, reproducibility, and high fidelity in maintaining stereochemical integrity. We elaborate on the causality behind experimental choices, from protecting group strategy to cyclization conditions and final salt formation, to provide researchers with a comprehensive guide for practical application.

Introduction

The morpholine moiety is a privileged scaffold in drug discovery, present in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[1] Introducing stereochemical complexity, as in (R)-methyl morpholine-2-carboxylate, allows for the precise three-dimensional positioning of functional groups, which is paramount for achieving selective biological activity. Synthesizing such chiral heterocycles in an enantiomerically pure form is a common challenge in process development.[2][3]

The synthetic strategy outlined herein addresses this challenge by leveraging a robust sequence of protection, alkylation, cyclization, and deprotection. This approach is not only efficient but also relies on well-understood, characterizable transformations, ensuring a high degree of control throughout the process.

Overall Synthetic Strategy

The synthesis begins with the protection of the amine in (R)-serine methyl ester. This is followed by a two-step sequence to build the morpholine ring via O-alkylation and subsequent N-alkylation/cyclization. The final step involves the acidic removal of the protecting group to yield the desired hydrochloride salt. This pathway is efficient and ensures the preservation of the initial stereocenter.

Synthetic_Pathway A Starting Material: (R)-Serine Methyl Ester HCl B Step 1: N-Boc Protection A->B (Boc)₂O, Et₃N C Intermediate 1: (R)-Methyl 2-(Boc-amino)-3-hydroxypropanoate B->C D Step 2: O-Alkylation C->D NaH, 1,2-dibromoethane E Intermediate 2: (R)-Methyl 2-(Boc-amino)-3-(2-bromoethoxy)propanoate D->E F Step 3: Intramolecular N-Alkylation (Cyclization) E->F NaH, THF G Intermediate 3: (R)-Methyl 4-Boc-morpholine-2-carboxylate F->G H Step 4: Boc Deprotection & Salt Formation G->H HCl in Dioxane I Final Product: (R)-Methyl Morpholine-2-Carboxylate HCl H->I

Figure 1: Workflow for the synthesis of (R)-methyl morpholine-2-carboxylate hydrochloride.

Detailed Experimental Protocols

Materials and Reagents
ReagentPuritySupplier (Example)Key Safety Note
(R)-Serine methyl ester hydrochloride≥98%Sigma-AldrichIrritant
Di-tert-butyl dicarbonate ((Boc)₂O)≥98%Acros OrganicsFlammable solid, irritant
Triethylamine (Et₃N)≥99.5%Fisher ScientificFlammable, corrosive
Sodium hydride (NaH), 60% in oilSigma-AldrichFlammable, water-reactive
1,2-Dibromoethane≥99%Alfa AesarToxic, carcinogen
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-AldrichFlammable, peroxide former
Hydrochloric acid, 4M in dioxaneSigma-AldrichCorrosive
Dichloromethane (DCM), anhydrous≥99.8%VWRSuspected carcinogen
Diethyl ether, anhydrous≥99.5%Fisher ScientificHighly flammable
Step 1: N-Boc Protection of (R)-Serine Methyl Ester

Causality & Rationale: The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the primary amine.[4] It is stable to the basic conditions required for the subsequent alkylation and cyclization steps but can be cleanly removed under acidic conditions without racemization. The reaction is driven to completion using a slight excess of (Boc)₂O and a base (triethylamine) to neutralize the hydrochloride salt of the starting material and the acid generated during the reaction.

Protocol:

  • Suspend (R)-serine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion via TLC (stain with ninhydrin; starting material is positive, product is negative).

  • Wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-methyl 2-(Boc-amino)-3-hydroxypropanoate as a clear oil, which is used without further purification.

Expected Yield: >95%

Step 2 & 3: One-Pot O-Alkylation and Intramolecular Cyclization

Causality & Rationale: This sequence efficiently constructs the morpholine ring. Sodium hydride, a strong, non-nucleophilic base, is used to deprotonate first the hydroxyl group for O-alkylation and then the Boc-protected amine for the subsequent intramolecular cyclization. Performing this as a one-pot reaction is efficient, but requires careful stoichiometric control. An excess of 1,2-dibromoethane is used in the first stage to favor intermolecular O-alkylation over competing side reactions. The second addition of NaH promotes the intramolecular SN2 reaction, where the deprotonated nitrogen attacks the terminal carbon bearing a bromine atom, closing the ring.

Cyclization_Mechanism cluster_0 O-Alkylation cluster_1 Intramolecular N-Alkylation A Intermediate 1 (R-NHBoc-CH(CO₂Me)-CH₂OH) B Deprotonation (NaH) A->B C Alkoxide Intermediate (R-NHBoc-CH(CO₂Me)-CH₂O⁻Na⁺) B->C D Sₙ2 Attack on 1,2-Dibromoethane C->D E Intermediate 2 (R-NHBoc-CH(CO₂Me)-CH₂OCH₂CH₂Br) D->E Forms Intermediate 2 F Deprotonation (NaH) E->F G Anionic Intermediate (R-N⁻Boc-CH(CO₂Me)-CH₂OCH₂CH₂Br) F->G H Intramolecular Sₙ2 Attack G->H I Intermediate 3 ((R)-Methyl 4-Boc-morpholine-2-carboxylate) H->I Ring Closure

Figure 2: Mechanism of the one-pot O- and N-alkylation sequence.

Protocol:

  • Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to a flask under an inert atmosphere (N₂ or Ar).

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous THF (approx. 20 mL per 1 g of NaH) and cool to 0 °C.

  • Add a solution of (R)-methyl 2-(Boc-amino)-3-hydroxypropanoate (1.0 eq) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C.

  • Add 1,2-dibromoethane (1.5 eq) dropwise and allow the mixture to stir at room temperature for 4-6 hours.

  • Cool the mixture back to 0 °C and add a second portion of sodium hydride (1.2 eq).

  • Allow the reaction to warm to room temperature and then heat to 50 °C for 16-24 hours.

  • Monitor the formation of the cyclized product by TLC or LC-MS.

  • After completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford (R)-methyl 4-Boc-morpholine-2-carboxylate.

Expected Yield: 50-65%

Step 4: Boc Deprotection and Hydrochloride Salt Formation

Causality & Rationale: The final step is the removal of the Boc protecting group. A solution of anhydrous HCl in dioxane is highly effective for this transformation.[5][6] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and CO₂, yielding the free amine.[7] The use of HCl directly forms the desired hydrochloride salt, which is often a crystalline, stable solid that precipitates from the reaction mixture, simplifying purification.[8]

Protocol:

  • Dissolve (R)-methyl 4-Boc-morpholine-2-carboxylate (1.0 eq) in anhydrous diethyl ether or dioxane (approx. 10 mL per 1 g).

  • Cool the solution to 0 °C.

  • Add a 4M solution of HCl in dioxane (4.0 - 5.0 eq) dropwise.

  • Stir the mixture at room temperature for 2-4 hours. A white precipitate will form.

  • Monitor deprotection by TLC until the starting material is consumed.

  • Filter the resulting solid through a Büchner funnel.

  • Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.

  • Dry the solid under high vacuum to yield (R)-methyl morpholine-2-carboxylate hydrochloride as a white crystalline solid.[9]

Expected Yield: >90%

Final Product Characterization & Data Summary

AnalysisSpecification
Appearance White to off-white crystalline solid
¹H NMR Spectrum consistent with the assigned structure
¹³C NMR Spectrum consistent with the assigned structure
HRMS (ESI+) [M+H]⁺ calculated for C₆H₁₂NO₃⁺, observed m/z ± 5 ppm
Purity (HPLC) ≥97%
Specific Rotation [α]D value consistent with literature for the (R)-enantiomer

Trustworthiness and Troubleshooting

  • Moisture Sensitivity: The use of sodium hydride in Step 2 & 3 mandates strictly anhydrous conditions. All glassware must be oven- or flame-dried, and anhydrous solvents are essential. Incomplete reactions or low yields in this step are almost always attributable to moisture.

  • Incomplete Cyclization: If the cyclization (Step 3) stalls, a higher temperature (refluxing THF) or the addition of a catalytic amount of sodium iodide (to promote an in-situ Finkelstein reaction) can be beneficial.

  • Product Isolation: The final hydrochloride salt is hygroscopic. It should be handled quickly in a dry environment and stored in a desiccator. If the product oils out during deprotection, triturating with fresh anhydrous diethyl ether can often induce crystallization.

References

  • Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. ([Link])

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PubMed Central. ([Link])

  • Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry (RSC Publishing). ([Link])

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. ([Link])

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. ([Link])

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. ([Link])

Sources

Application

Application Note: Asymmetric Synthesis and Drug Discovery Applications of (R)-Methyl Morpholine-2-Carboxylate Hydrochloride

Executive Summary The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve aqueous solubility, metabolic stability, and the pharmacokinetic profiles of active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve aqueous solubility, metabolic stability, and the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Introducing chirality into the morpholine core—specifically at the C2 position—provides a distinct spatial vector for rigorous structure-activity relationship (SAR) exploration[1].

(R)-Methyl morpholine-2-carboxylate hydrochloride (CAS: 1352709-55-7) serves as a highly versatile chiral pool building block[2]. It enables the divergent synthesis of complex therapeutics, including advanced receptor-interacting protein kinase 1 (RIPK1) inhibitors[3]. As a Senior Application Scientist, I have designed this guide to detail the mechanistic rationale, stereochemical handling, and validated protocols required to successfully deploy this building block in asymmetric synthesis.

Physicochemical Profile & Stereochemical Stability

Before utilizing this compound in synthetic workflows, it is critical to understand its baseline properties and stability parameters.

PropertySpecification
Chemical Name (R)-Methyl morpholine-2-carboxylate hydrochloride
CAS Number 1352709-55-7
Molecular Formula C₆H₁₂ClNO₃
Molecular Weight 181.62 g/mol
Appearance White to off-white crystalline powder
Stereochemical Purity Typically >98% enantiomeric excess (ee)
Mechanistic Insights: The Causality of Reagent Selection
  • Why the Hydrochloride Salt? Free α-amino esters are notoriously unstable. The free base of morpholine-2-carboxylate is highly susceptible to intermolecular auto-amidation, leading to the formation of inactive diketopiperazine dimers. The hydrochloride salt completely suppresses this degradation pathway, ensuring long-term shelf stability and consistent stoichiometric precision[2].

  • Preserving Enantiomeric Excess (ee): The C2 proton is highly acidic due to the adjacent electron-withdrawing methyl ester. Exposure to strong, unhindered bases (e.g., NaH, KOtBu) induces enolization, resulting in rapid racemization. Therefore, all protocols utilizing this building block must employ mild, sterically hindered bases (e.g., DIPEA, Cs₂CO₃) to maintain the integrity of the (R)-stereocenter[3].

Divergent Synthetic Pathways

The true value of (R)-methyl morpholine-2-carboxylate lies in its orthogonal reactivity. The secondary amine can be functionalized independently of the C2-ester, allowing for divergent synthetic pathways.

DivergentSynthesis A (R)-Methyl Morpholine-2-Carboxylate HCl (CAS: 1352709-55-7) B N-Functionalization (Amidation/Arylation) A->B Base, R-X/R-COOH C Ester Reduction (LiBH4 / NaBH4) A->C Reductant D Saponification (LiOH / NaOH) A->D Aqueous Base E Chiral N-Aryl Morpholines (Kinase Inhibitors) B->E F (R)-Morpholin-2-ylmethanols (H-Bond Donors) C->F G (R)-Morpholine-2-Carboxylic Acids (Peptidomimetics) D->G

Fig 1: Divergent synthetic pathways of (R)-methyl morpholine-2-carboxylate in drug discovery.

Quantitative Data: Reaction Optimization

When performing N-arylation (Buchwald-Hartwig cross-coupling) on this substrate, base selection is the single most critical variable for preventing racemization. The table below summarizes the optimization data for coupling the morpholine core to an indazole scaffold[3].

EntryBase (Equiv)LigandSolventTemp (°C)Yield (%)ee (%)
1NaOtBu (3.0)XPhosToluene1004562
2K₂CO₃ (3.0)XPhosToluene1007298
3 Cs₂CO₃ (3.0) XPhos 1,4-Dioxane 90 89 >99
4Cs₂CO₃ (3.0)RuPhos1,4-Dioxane9076>99

Data Interpretation: Entry 1 demonstrates that strong alkoxide bases (NaOtBu) lead to significant racemization (62% ee) due to C2-proton abstraction. Switching to milder, bulky carbonate bases (Entries 2-4) preserves the stereocenter. Cesium carbonate (Cs₂CO₃) in 1,4-Dioxane provides the optimal balance of solubility, basicity for HCl neutralization, and catalytic turnover without compromising chirality.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol details the coupling of the morpholine nitrogen with an aryl halide, a critical step in synthesizing RIPK1 inhibitors[3].

Step-by-Step Methodology:

  • Reaction Setup: Charge an oven-dried Schlenk flask with (R)-methyl morpholine-2-carboxylate hydrochloride (1.5 mmol), the target aryl bromide (1.0 mmol), Pd(OAc)₂ (0.05 mmol), XPhos (0.10 mmol), and Cs₂CO₃ (3.0 mmol).

  • Atmosphere Exchange: Evacuate the flask and backfill with dry N₂ (repeat 3x). Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heating & Monitoring: Heat the mixture to 90 °C for 12 hours.

    • In-Process Control (IPC): Monitor the reaction via LC-MS. The system is self-validating when the aryl bromide starting material peak falls below <2% Area Under Curve (AUC).

  • Workup: Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to remove insoluble inorganic salts (Cs₂CO₃ and Pd black). Wash the filter cake with EtOAc (20 mL) and concentrate the filtrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Validation: The purified product must exhibit a single peak on chiral HPLC, confirming >99% ee retention.

Protocol B: Chemoselective Ester Reduction

This protocol outlines the reduction of the methyl ester to a primary alcohol, yielding (R)-morpholin-2-ylmethanol.

Step-by-Step Methodology:

  • Free-Basing: Dissolve (R)-methyl morpholine-2-carboxylate hydrochloride (1.0 mmol) in anhydrous THF (5 mL) under N₂. Add DIPEA (1.1 mmol) dropwise at 0 °C to liberate the free base in situ.

  • Reduction: Add LiBH₄ (2.0 M solution in THF, 1.5 mmol) dropwise to the mixture at 0 °C.

    • Causality Note: LiBH₄ is utilized instead of LiAlH₄. LiAlH₄ is overly reactive and can cause localized exothermic spikes, increasing the risk of C2-epimerization. LiBH₄ provides a controlled, chemoselective reduction.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

    • In-Process Control (IPC): TLC (ninhydrin stain) should show complete consumption of the ester starting material.

  • Quenching: Cool the mixture back to 0 °C and quench carefully by dropwise addition of saturated aqueous NH₄Cl (2 mL).

    • Causality Note: Slow quenching is mandatory to safely decompose excess borohydride and prevent the morpholine nitrogen from forming stable, difficult-to-break borane complexes.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the pure chiral alcohol.

Workflow Visualization

ProtocolWorkflow Step1 1. Free-Basing Neutralize HCl salt with DIPEA or Cs2CO3 Step2 2. N-Arylation Pd(OAc)2, XPhos, Cs2CO3, Aryl Halide Step1->Step2 In situ generation Step3 3. Workup & Purification Celite Filtration & Silica Chromatography Step2->Step3 >95% Conversion (LC-MS) Step4 4. Ester Hydrolysis (Optional) LiOH in THF/H2O at 0°C Step3->Step4 Purified Intermediate Step5 5. Final Isolation Acidification & Lyophilization Step4->Step5 pH Adjustment

Fig 2: Self-validating workflow for the N-arylation and isolation of chiral morpholine analogs.

References

  • Chemistry of Heterocyclic Compounds Title: Recent progress in the synthesis of morpholines Source: Chemistry of Heterocyclic Compounds 2019, 55(4/5), 324–332. URL:[Link][1]

  • World Intellectual Property Organization (WIPO) Title: Indazolecarboxamides as receptor interacting protein kinase 1 (RIPK1) inhibitors (WO2020056074A1) Source: Google Patents / WIPO URL:[3]

Sources

Method

Application Note: Chemoselective Amidation of (R)-Methyl Morpholine-2-Carboxylate Hydrochloride

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols Mechanistic Rationale & Reaction Dynamics (R)-methyl morpholine-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols

Mechanistic Rationale & Reaction Dynamics

(R)-methyl morpholine-2-carboxylate hydrochloride is a highly versatile, bifunctional chiral scaffold frequently utilized in the synthesis of renin inhibitors[1], prokineticin receptor antagonists[2], and species-selective proteasome inhibitors[3].

From a synthetic perspective, this molecule presents a classic chemoselectivity challenge. It possesses both an electrophilic center (the C2 methyl ester) and a nucleophilic center (the N4 secondary amine). The native hydrochloride salt serves a dual, critical purpose: it stabilizes the secondary amine against oxidative degradation and protonates the nitrogen, rendering it non-nucleophilic. This prevents spontaneous intermolecular aminolysis during storage, which would otherwise yield diketopiperazine derivatives or linear polyamides[4].

When reacting this scaffold with an external amine to form an amide, direct aminolysis is kinetically unfavorable due to the poor leaving group ability of the methoxide ion. While Lewis acid-catalyzed direct amidation is possible, the presence of the unprotected morpholine nitrogen competes for the electrophilic center and the Lewis acid. Therefore, achieving high yields and preserving the delicate (R)-stereocenter requires a thermodynamically controlled, step-wise sequence: Protection → Saponification → Coupling → Deprotection [5].

Strategic Workflows

The following diagram illustrates the logical decision tree for amidating this scaffold. While Route B (Direct Aminolysis) offers higher atom economy, Route A is the industry-standard "Gold Route" due to its high fidelity and preservation of enantiomeric excess (ee%).

AmidationWorkflow cluster_A Route A: Stepwise Protection & Coupling (High Yield & ee%) cluster_B Route B: Direct Aminolysis (Atom Economical) SM (R)-Methyl morpholine-2-carboxylate HCl (Bifunctional Starting Material) Prot 1. N-Boc Protection (Boc2O, NaHCO3) SM->Prot Blocks N4 nucleophilicity Direct Direct Amidation (DABAL-Me3, Amine, 110°C) SM->Direct High epimerization risk Sap 2. Saponification (LiOH, THF/H2O) Prot->Sap Coup 3. Amide Coupling (HATU, DIPEA, Amine) Sap->Coup Deprot 4. HCl Deprotection (4N HCl in Dioxane) Coup->Deprot Prod (R)-Morpholine-2-carboxamide (Final Target) Deprot->Prod Direct->Prod

Figure 1: Strategic workflows for the amidation of (R)-methyl morpholine-2-carboxylate hydrochloride.

Quantitative Comparison of Amidation Strategies

To guide route selection, the following table summarizes the quantitative performance metrics of the two primary strategies based on extensive process optimization data.

ParameterRoute A: Protection-Coupling (Standard)Route B: Direct Lewis-Acid Amidation
Overall Yield 75% – 85% (Over 4 steps)40% – 60% (Single step)
Enantiomeric Excess (ee) > 99% (Highly preserved)85% – 92% (High risk of epimerization)
Substrate Scope Excellent (Primary, Secondary, Hindered)Limited (Best for unhindered primary amines)
Reagent Toxicity Low to Moderate (HATU, LiOH)High (AlMe3 or DABAL-Me3)
Scalability High (Standard MedChem workflow)Moderate (Requires rigorous anhydrous conditions)

Standard Operating Protocols (Self-Validating Systems)

The following methodology details Route A , optimized for maximum chiral integrity and yield[5]. Every step is designed as a self-validating system with built-in In-Process Controls (IPCs).

Phase 1: N-Boc Protection and Ester Saponification

Causality: We utilize a biphasic THF/H2O system with NaHCO3. The mild inorganic base neutralizes the HCl salt to allow Boc-protection without triggering base-catalyzed epimerization at the C2 alpha-proton. Lithium hydroxide (LiOH) is specifically chosen for saponification because the lithium cation coordinates the carboxylate intermediate, suppressing racemization better than NaOH or KOH.

Step-by-Step Procedure:

  • Neutralization & Protection: Suspend (R)-methyl morpholine-2-carboxylate hydrochloride (1.0 eq) in a 1:1 mixture of THF and water (0.2 M). Add NaHCO3 (2.5 eq) portion-wise.

    • Self-Validation Check: Effervescence (CO2 gas) will be observed. The reaction must transition from a heterogeneous suspension to a clear solution, validating complete neutralization.

  • Add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dropwise at 0 °C. Stir at room temperature for 4 hours.

  • Saponification: To the same reaction vessel, add LiOH·H2O (1.5 eq). Stir vigorously at room temperature for 3–5 hours.

    • IPC Check: Monitor by LC-MS. The disappearance of the Boc-ester mass and the appearance of the Boc-acid mass (m/z [M-H]- 230) validates completion. Do not proceed until the ester peak is <2% to prevent yield loss.

  • Workup: Acidify the aqueous layer to pH 3-4 using 1M citric acid (avoid strong acids like HCl to prevent premature Boc cleavage). Extract with Ethyl Acetate (3x). Dry over Na2SO4, filter, and concentrate in vacuo to yield (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid as a white solid.

Phase 2: HATU-Mediated Amide Coupling & Deprotection

Causality: HATU is selected over traditional carbodiimides (EDC/HOBt) because it rapidly forms a highly reactive O-Atab active ester. This rapid kinetic profile outpaces any potential base-catalyzed racemization. DIPEA is used as the base because its steric bulk prevents it from acting as a competing nucleophile[5].

Step-by-Step Procedure:

  • Activation: Dissolve the Boc-protected acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq) at 0 °C. Stir for 10 minutes.

    • Self-Validation Check: The solution will turn a distinct pale yellow, indicating the successful formation of the active O-Atab ester.

  • Coupling: Add the target external amine (1.1 eq) to the mixture. Allow to warm to room temperature and stir for 2 hours.

    • IPC Check: LC-MS analysis should show the transient appearance of the Atab-ester intermediate (m/z [M+118]+), followed by its complete consumption and the emergence of the target amide mass. If the Atab-ester persists, the external amine is sterically hindered, and gentle heating (40 °C) is required.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc, wash heavily with brine (to remove DMF), dry, and concentrate.

  • Deprotection: Dissolve the crude Boc-amide in minimal dichloromethane (DCM) and add 4N HCl in Dioxane (10 eq). Stir for 2 hours at room temperature.

    • Self-Validation Check: The product will precipitate out of the DCM/Dioxane mixture as a white hydrochloride salt. Filter and wash with cold diethyl ether to obtain the pure (R)-morpholine-2-carboxamide hydrochloride derivative.

Analytical Validation & Quality Control

To ensure the integrity of the final API building block, the following analytical validations are mandatory:

  • Chiral Integrity: Perform Chiral HPLC (e.g., Chiralcel OJ column, isocratic elution with 20% ethanol/hexanes)[2]. The (R)-enantiomer must show an ee >98%. A secondary peak indicates epimerization during the saponification or coupling phase.

  • Structural Confirmation: 1H NMR (400 MHz, D2O or MeOD). The C2 proton should appear as a distinct doublet of doublets (dd) around 4.10–4.30 ppm. Loss of coupling resolution at this position strongly indicates racemization[3].

References

  • [4] Title: (R)-methyl morpholine-2-carboxylate hydrochloride | 1352709-55-7 Source: chemicalbook.com URL:

  • [1] Title: EP2168952A1 - Morpholine derivative - Google Patents Source: google.com URL:

  • [2] Title: CA2630517A1 - Morpholine carboxamide prokineticin receptor antagonists - Google Patents Source: google.com URL:

  • [3] Title: Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria - PMC Source: nih.gov URL:

  • [5] Title: Discovery and Optimization of First-in-Class Furopyrimidine-based Inhibitors of Henipaviruses. - VeriXiv Source: verixiv.org URL:

Sources

Application

Strategic N-Alkylation of (R)-Methyl Morpholine-2-Carboxylate: Precision Protocols for Chiral Building Blocks

Introduction & Strategic Overview (R)-Methyl morpholine-2-carboxylate is a high-value chiral scaffold in medicinal chemistry, often serving as a bioisostere for proline or a solubilizing group in kinase inhibitors. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

(R)-Methyl morpholine-2-carboxylate is a high-value chiral scaffold in medicinal chemistry, often serving as a bioisostere for proline or a solubilizing group in kinase inhibitors. However, its derivatization presents a "Triad of Instability" that often leads to failed scale-ups:[1]

  • The Salt Factor: Supplied as the hydrochloride salt (HCl), requiring neutralization without triggering decomposition.

  • Ester Sensitivity: The methyl ester is prone to hydrolysis under aqueous basic conditions and transesterification in alcoholic solvents.

  • Stereochemical Integrity: While the morpholine ring provides some rigidity, the C2 stereocenter is alpha to a carbonyl. Strong bases or high heat can induce racemization via enolization.

This guide provides two validated protocols designed to navigate these challenges. We prioritize Reductive Amination (Method A) for its mildness and preservation of chirality. Direct Alkylation (Method B) is provided for cases where alkyl halides are the only available electrophiles, with strict controls to prevent quaternization and racemization.

Method Selection Decision Matrix

MethodSelection Start Start: (R)-Methyl Morpholine-2-Carboxylate HCl Electrophile Identify Available Electrophile Start->Electrophile Aldehyde Aldehyde or Ketone Electrophile->Aldehyde Carbonyl Source Halide Alkyl Halide / Sulfonate Electrophile->Halide Halogen Source MethodA METHOD A: Reductive Amination (Recommended) Reagent: STAB Aldehyde->MethodA MethodB METHOD B: Direct Alkylation (Use with Caution) Reagent: K2CO3/MeCN Halide->MethodB

Figure 1: Decision matrix for selecting the appropriate alkylation strategy based on electrophile availability.

Method A: Reductive Amination (The "Gold Standard")

This protocol uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces imines/iminiums over ketones and esters. Unlike NaCNBH3, it is non-toxic and does not require low pH, protecting the acid-labile ester moiety.

Mechanistic Rationale
  • Solvent Choice (DCE): 1,2-Dichloroethane is preferred over Methanol. Methanol can compete with the amine for the aldehyde (forming acetals) or cause transesterification of the methyl ester.

  • Base Management: We use DIPEA (Diisopropylethylamine) only to neutralize the HCl salt. Excess base is avoided to prevent racemization.

  • Reagent: STAB is used in slight excess (1.4 equiv). It coordinates with the carbonyl oxygen, facilitating imine formation without external acid catalysis.

Protocol A: Step-by-Step

Reagents:

  • (R)-Methyl morpholine-2-carboxylate HCl (1.0 equiv)

  • Aldehyde/Ketone (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • DIPEA (1.0 equiv - strictly controlled)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) [0.2 M concentration]

Procedure:

  • Salt Neutralization: In a dry reaction vessel under N2, suspend the morpholine salt in DCE. Add DIPEA (1.0 equiv) dropwise. Stir for 10 minutes at Room Temperature (RT). The suspension may not clear completely; this is normal.

  • Imine Formation: Add the Aldehyde/Ketone (1.1 equiv) in one portion. Stir for 30–60 minutes.

    • Note: If using a ketone, add acetic acid (1.0 equiv) to catalyze imine formation. For aldehydes, this is unnecessary.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise over 5 minutes.

    • Why portion-wise? To control mild exotherms and gas evolution.

  • Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of imine intermediate).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 (pH ~8). Do not use strong caustic base (NaOH) to avoid ester hydrolysis.

    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[2]

Data Summary: Method A Performance
ParameterValueNotes
Yield 85–95%High efficiency due to irreversible reduction.
Chiral Retention >99% eeMild conditions prevent alpha-deprotonation.
Mono-alkylation >98%Reductive amination inherently prevents over-alkylation.
Side Products <2%Minimal reductive dechlorination or ester hydrolysis.

Method B: Direct Nucleophilic Substitution (S_N2)

Direct alkylation is riskier due to the "Polyalkylation Problem" (forming quaternary ammonium salts) and the risk of racemization if strong bases are used. This protocol uses a heterogeneous base system to mitigate these risks.

Mechanistic Rationale
  • Heterogeneous Base (K2CO3): Unlike soluble bases (TEA/DIPEA), solid K2CO3 in Acetonitrile (MeCN) provides a "buffered" basic environment. It neutralizes the HCl salt and scavenges the leaving group acid without creating a high concentration of dissolved base that could deprotonate the alpha-carbon.

  • Stoichiometry: We use a slight deficit of the alkyl halide (0.95 equiv) if the starting material is cheap, or strict 1.0 equiv if not, to prevent over-alkylation.

Protocol B: Step-by-Step

Reagents:

  • (R)-Methyl morpholine-2-carboxylate HCl (1.0 equiv)

  • Alkyl Halide (R-Br or R-I) (1.0 equiv)

  • Potassium Carbonate (K2CO3), anhydrous, micronized (2.5 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration]

Procedure:

  • Free-Basing In Situ: Charge the flask with the morpholine salt, K2CO3 (2.5 equiv), and MeCN.

  • Activation: Stir vigorously at RT for 30 minutes. This neutralizes the HCl and creates the free amine.

  • Alkylation: Add the Alkyl Halide (1.0 equiv) dropwise.

    • Critical Control: Do NOT add excess alkyl halide.

  • Temperature Control:

    • Primary: Stir at RT for 12–24 hours.

    • Secondary (Only if sluggish): Heat to 40°C. Avoid reflux (>80°C) as this significantly increases the risk of racemization at the C2 position.

  • Workup:

    • Filter off the solid inorganic salts.[2]

    • Concentrate the filtrate.[2]

    • Purification: Flash chromatography is usually required to separate trace dialkylated byproducts.

Workflow Visualization

ReactionWorkflow cluster_MethodA Method A: Reductive cluster_MethodB Method B: Direct SN2 Salt Morpholine HCl Salt Base Base Treatment (DIPEA or K2CO3) Salt->Base FreeBase Free Amine (In Situ) Base->FreeBase Imine Imine Intermediate FreeBase->Imine + Aldehyde TS Transition State FreeBase->TS + Alkyl Halide ProductA Mono-Alkylated Product Imine->ProductA + STAB ProductB Mono-Alkylated Product (+ Trace Quat. Salt) TS->ProductB

Figure 2: Comparative reaction pathways. Method A proceeds via an imine intermediate, ensuring mono-selectivity. Method B proceeds via direct attack, carrying a risk of over-alkylation.

Critical Quality Attributes & Troubleshooting

Controlling Racemization

The C2 proton is alpha to the ester. While morpholine rings are relatively rigid, strong bases can induce enolization.

  • Risk: High pH (NaOH, NaH) or high temperature.

  • Validation: Use Chiral HPLC (e.g., Chiralpak IA/IB columns) to verify enantiomeric excess (ee).

  • Correction: If ee drops, switch from Method B to Method A, or change Method B base to NaHCO3 (weaker) and add NaI (Finkelstein catalyst) to allow reaction at lower temperatures.

Preventing Ester Hydrolysis
  • Risk: Aqueous workups with high pH.

  • Correction: Always quench with NaHCO3 or Phosphate Buffer (pH 7). Never use NaOH or KOH during workup.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (Method A) Wet solvent (STAB decomposition)Use anhydrous DCE; add molecular sieves.
Low Conversion (Method B) Alkyl chloride is too unreactiveAdd 0.1 equiv NaI or TBAI (Tetrabutylammonium iodide).
Dialkylation (Method B) Excess alkyl halideReduce halide to 0.9 equiv; slow addition rate.
Product is Racemic Base too strong / Temp too highSwitch to K2CO3 at RT; avoid reflux.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link] (Seminal paper on STAB selectivity).

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. [Link] (Context on morpholine as a proline bioisostere).

Sources

Method

Application Note: Engineering Chiral Morpholines in Medicinal Chemistry

The Morpholine Pharmacophore in Modern Drug Design The morpholine ring is a privileged heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry. Its unique physicochemical properties systematical...

Author: BenchChem Technical Support Team. Date: March 2026

The Morpholine Pharmacophore in Modern Drug Design

The morpholine ring is a privileged heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry. Its unique physicochemical properties systematically address common pharmacokinetic liabilities encountered during lead optimization. The oxygen heteroatom acts as a potent hydrogen bond acceptor, significantly improving aqueous solubility, while the nitrogen atom provides a tunable basicity (pKa ~8.7). This basicity ensures that the molecule is predominantly protonated at physiological pH, yet retains a sufficient neutral fraction to facilitate passive diffusion across the blood-brain barrier (BBB) [1].

The introduction of chirality into the morpholine ring—specifically at the C2 or C3 positions—elevates its utility from a simple pharmacokinetic modifier to a highly specific pharmacophore. Chiral morpholines allow for the precise, three-dimensional vectorial projection of substituents into complex receptor binding pockets. This stereochemical control is critical for maximizing target engagement while minimizing off-target toxicity, a strategy heavily utilized in central nervous system (CNS) drug discovery [2].

G A Chiral Morpholine Scaffold B Oxygen Heteroatom A->B C Nitrogen Heteroatom A->C D Chiral Centers (C2/C3) A->D E H-Bond Acceptor (Aqueous Solubility) B->E F pKa ~8.7 (BBB Permeability) C->F G Vectorial Projection (Target Selectivity) D->G

Caption: Structural features of chiral morpholines and their corresponding PK/PD benefits.

Pharmacological Case Studies & Quantitative Profiling

Case Study: ML398, a Selective Dopamine D4 Receptor Antagonist

The development of ML398 exemplifies the power of chiral morpholines in overcoming target selectivity challenges. Historically, Dopamine D4 receptor antagonists relied on piperidine scaffolds, which often suffered from promiscuous binding to other dopamine receptor subtypes (D2L, D2S, D3) due to their high basicity. By replacing the piperidine with a chiral morpholine core, researchers reduced the intrinsic basicity of the scaffold. Furthermore, the (S)-enantiomer of the morpholine derivative dictated a highly specific binding conformation that achieved unprecedented selectivity for the D4 receptor over highly homologous off-targets [3].

Table 1: Pharmacological Profiling of Chiral Morpholine D4R Antagonists

CompoundStructural ModificationD4 Receptor Ki (nM)D2L Receptor InhibitioncLogP
(R)-1 (Initial Hit) Unsubstituted Phenethyl70Active (Non-selective)N/A
ML398 4-Chlorobenzyl36>20 μM (Inactive)5.10
Analog 4a Ether Linker Introduction42Inactive< 5.10
Analog 5y 2-Halogen-6-alkoxypyridineHighly PotentFully SelectiveOptimized

Data summarized from the structure-activity relationship studies of ML398 and its analogs. [4]

Advanced Synthetic Methodologies

Accessing enantiomerically pure morpholines requires robust asymmetric catalysis. Two highly efficient methodologies have recently emerged to address the synthesis of 2-substituted and 2,2-disubstituted chiral morpholines.

Table 2: Asymmetric Catalytic Synthesis Performance

Reaction TypeCatalyst SystemSubstrate ClassYield (%)Enantiomeric Excess (ee %)
Asymmetric Hydrogenation [Rh(COD)₂]BF₄ / SKP-Phos2-Substituted Dehydromorpholines>9999
Chlorocycloetherification Cinchona alkaloid phthalazineAlkenol derivativesUp to 90Up to 95

Self-Validating Experimental Protocols

Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines

Objective: Synthesize enantiomerically pure 2-substituted morpholines via high-pressure asymmetric hydrogenation. Causality: Dehydromorpholines are highly flexible rings, making enantioselective reduction challenging. The use of a bisphosphine-rhodium complex with a large bite angle (SKP-Phos) creates a rigid, sterically demanding chiral pocket. This restricts the approach of hydrogen gas to only one face of the double bond, ensuring near-perfect facial selectivity (>99% ee) [5].

  • Catalyst Preparation (Glovebox): To a flame-dried Schlenk tube, add [Rh(COD)₂]BF₄ (0.01 equiv) and SKP-Phos ligand (0.011 equiv). Dissolve in anhydrous, degassed dichloromethane (DCM). Stir at room temperature for 30 minutes.

    • Causality: Degassing the solvent is critical; trace oxygen will irreversibly oxidize the electron-rich phosphine ligand, immediately deactivating the catalyst.

  • Substrate Addition: Dissolve the dehydromorpholine substrate (1.0 equiv) in degassed DCM. Transfer this solution via cannula to the active catalyst solution to maintain an inert atmosphere.

  • Hydrogenation: Transfer the sealed mixture to an autoclave. Purge the vessel with high-purity H₂ gas three times, then pressurize to 50 atm. Stir at room temperature for 12–24 hours.

    • Causality: High pressure (50 atm) ensures a high concentration of dissolved H₂, driving the catalytic cycle forward kinetically before any catalyst degradation can occur.

  • Self-Validation & Work-up: Carefully vent the H₂ pressure. Take a 50 μL aliquot, filter through a short silica plug, and analyze via GC/MS to validate the complete consumption of the starting material. Concentrate the remaining mixture under reduced pressure.

  • Purification & Quality Control: Purify the crude product via silica gel column chromatography (hexane/ethyl acetate). Determine the enantiomeric excess (ee) using chiral HPLC. Confirm the absolute stereochemistry via 2D NMR (NOESY).

G Step1 Catalyst Prep [Rh(COD)2]BF4 + SKP-Phos Step2 Substrate Addition Dehydromorpholine Step1->Step2 Step3 Hydrogenation H2 (50 atm), RT Step2->Step3 Step4 Work-up & Analysis Chiral HPLC Step3->Step4

Caption: Workflow for the asymmetric hydrogenation of dehydromorpholines.

Protocol B: Organocatalytic Enantioselective Chlorocycloetherification

Objective: Construct 2,2-disubstituted morpholines bearing complex aza-quaternary stereocenters. Causality: Constructing quaternary stereocenters is sterically demanding. Cinchona alkaloid-derived catalysts, such as (ECin)₂PHAL, utilize a dual-activation mode. The catalyst simultaneously activates the electrophilic halogen source (DCDMH) and pre-organizes the alkenol substrate via hydrogen bonding, dictating a highly specific trajectory for the electrophilic chlorine attack [6].

  • Reaction Assembly: In a flame-dried vial equipped with a magnetic stir bar, combine the alkenol substrate (0.1 mmol) and the (ECin)₂PHAL catalyst (0.005 mmol) in anhydrous DCM (4 mL). Cool the mixture to -10 °C.

    • Causality: Sub-ambient temperatures are strictly required to suppress the background (uncatalyzed) racemic halogenation pathway, thereby maximizing the enantiomeric excess of the final product.

  • Halogenation: Add 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (0.12 mmol) in a single portion. Stir the reaction at -10 °C.

  • Self-Validation & Quenching: Monitor the reaction strictly via TLC. Upon complete consumption of the alkenol, quench the reaction by adding 2 mL of saturated aqueous Na₂S₂O₃.

    • Causality: Na₂S₂O₃ immediately reduces any unreacted electrophilic halogen, preventing post-reaction oxidative degradation or racemic side reactions during work-up.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash chromatography to afford the chiral chlorinated 2,2-disubstituted morpholine. Validate the quaternary center formation via ¹³C NMR and determine ee via chiral HPLC.

References

  • Fatahi, M., Anghelescu, N. E., Vafaee, Y., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience, 2021.[Link]

  • Plumley, H. C., Blobaum, A. L., et al. "Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity." ACS Medicinal Chemistry Letters, 2014.[Link]

  • Plumley, H. C., et al. "Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists." Bioorganic & Medicinal Chemistry Letters, 2015.[Link]

  • "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 2021.[Link]

  • Zhong, H., Ding, T., Guo, Q., et al. "Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification." Organic Chemistry Frontiers, 2022.[Link]

Sources

Application

Synthetic Routes to Substituted Morpholine Derivatives: A Detailed Guide for Researchers

Introduction: The Privileged Scaffold in Modern Drug Discovery The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of FDA-ap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of FDA-approved drugs and biologically active compounds.[1][2][3] Its unique physicochemical properties, including enhanced aqueous solubility, metabolic stability, and the ability to modulate lipophilicity, make it an invaluable component in the design of novel therapeutics.[4][5] The flexible, chair-like conformation of the morpholine ring allows it to act as a versatile scaffold, orienting substituents in precise three-dimensional space to optimize interactions with biological targets.[6] This guide provides an in-depth exploration of the key synthetic strategies for accessing substituted morpholine derivatives, offering both mechanistic insights and detailed experimental protocols for the modern research scientist.

Strategic Approaches to Morpholine Synthesis

The construction of the morpholine ring can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations. The choice of a particular strategy often depends on the desired substitution pattern, the availability of starting materials, and the required stereochemical control.

Intramolecular Cyclization of Amino Alcohols: A Classic and Versatile Approach

One of the most common and direct methods for synthesizing morpholines is the intramolecular cyclization of 1,2-amino alcohols.[7][8] This strategy relies on the formation of a C-N or C-O bond to close the six-membered ring.

Causality Behind Experimental Choices: The key to a successful intramolecular cyclization is the appropriate activation of one of the hydroxyl or amino groups to facilitate nucleophilic attack by the other. This is typically achieved by converting the hydroxyl group into a good leaving group (e.g., a halide or a sulfonate ester) or by employing a reagent that can annulate the amino alcohol.

A modern and efficient variation of this approach utilizes ethylene sulfate as a bifunctional reagent that first monoalkylates the amine and subsequently undergoes an intramolecular SN2 reaction to form the morpholine ring.[7][9][10][11] This one- or two-step, redox-neutral protocol offers high yields and employs inexpensive reagents.[7][9]

Protocol 1: Synthesis of a Substituted Morpholine via Annulation of a 1,2-Amino Alcohol with Ethylene Sulfate [12]

This protocol describes a general procedure for the synthesis of a morpholine derivative from a 1,2-amino alcohol and ethylene sulfate.

Materials:

  • 1,2-amino alcohol

  • Ethylene sulfate

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Isopropanol (IPA)

  • Potassium tert-butoxide (tBuOK)

  • Standard laboratory glassware and workup/purification equipment

Procedure:

  • Monoalkylation: In a suitable reaction vessel, dissolve the 1,2-amino alcohol in 2-methyltetrahydrofuran (2-MeTHF).

  • Add ethylene sulfate to the solution. The reaction proceeds via a simple SN2 mechanism to form a zwitterionic intermediate.

  • Isolate the zwitterionic intermediate by filtration.

  • Cyclization: Suspend the isolated zwitterionic intermediate in a mixture of 2-MeTHF and isopropanol (IPA).

  • Add potassium tert-butoxide (tBuOK) to the suspension to initiate the intramolecular cyclization.

  • Monitor the reaction by a suitable analytical technique (e.g., TLC or LC-MS) until completion.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford the desired morpholine derivative.

Reductive Amination Strategies

Reductive amination is a powerful tool for the synthesis of N-substituted morpholines.[13][14][15] This method typically involves the reaction of morpholine with an aldehyde or ketone in the presence of a reducing agent.

Causality Behind Experimental Choices: The success of a reductive amination hinges on the selective reduction of the in situ-formed iminium ion over the starting carbonyl compound.[13] Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to not reduce the aldehyde or ketone but are effective at reducing the iminium intermediate.[13]

Protocol 2: General Procedure for Reductive Amination of an Aldehyde with Morpholine

This protocol provides a general workflow for the N-alkylation of morpholine via reductive amination.

Materials:

  • Aldehyde

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware and workup/purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde and morpholine (1.0-1.2 equivalents) in dichloromethane (DCM).

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the N-substituted morpholine.

Modern Catalytic Approaches for Advanced Morpholine Synthesis

Recent advances in catalysis have opened up new avenues for the synthesis of complex and highly substituted morpholines. These methods often offer high levels of stereocontrol and functional group tolerance.

Palladium-catalyzed carboamination reactions have emerged as a powerful strategy for the synthesis of substituted morpholines, particularly N-aryl derivatives.[16][17] This approach involves the intramolecular cyclization of an unsaturated amino alcohol onto an aryl or vinyl halide.[16]

Causality Behind Experimental Choices: The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amino alcohol and subsequent intramolecular aminopalladation across the alkene. Reductive elimination then furnishes the morpholine product and regenerates the Pd(0) catalyst.[16] The choice of ligand is crucial for the efficiency and selectivity of the reaction.

Protocol 3: Synthesis of a cis-3,5-Disubstituted Morpholine via Pd-Catalyzed Carboamination [16]

This protocol is a representative procedure for the synthesis of a substituted morpholine via a palladium-catalyzed carboamination reaction.

Materials:

  • O-allyl ethanolamine substrate

  • Aryl or alkenyl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(2-furyl)phosphine (P(2-furyl)₃)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, charge Pd(OAc)₂ (2 mol%), P(2-furyl)₃ (8 mol%), and NaOtBu (2.0 equivalents).

  • Evacuate and backfill the tube with nitrogen.

  • Add the aryl bromide (2.0 equivalents) and a solution of the amine substrate (1.0 equivalent) in anhydrous toluene.

  • Reaction: Seal the tube and heat the reaction mixture at 105 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired morpholine derivative.

The synthesis of enantiomerically pure morpholine derivatives is of paramount importance in drug development, as the stereochemistry often dictates the biological activity.[18] Asymmetric hydrogenation of dehydromorpholines using chiral catalysts is a highly effective method for accessing chiral 2-substituted morpholines with excellent enantioselectivities.[18][19]

Protocol 4: Asymmetric Hydrogenation for the Synthesis of a (R)-2-Phenylmorpholine [18]

This protocol provides a general procedure for the asymmetric hydrogenation of a dehydromorpholine substrate.

Materials:

  • 2-Phenyl-3,4-dihydro-2H-1,4-oxazine

  • [Rh(COD)₂]BF₄

  • Chiral bisphosphine ligand (e.g., SKP-Phos)

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • Autoclave or high-pressure hydrogenation apparatus

  • Standard laboratory glassware and purification equipment

Procedure:

  • Catalyst Preparation: In a glovebox, to a dried Schlenk tube, add the chiral bisphosphine ligand and [Rh(COD)₂]BF₄. Add anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate dried Schlenk tube or directly in the autoclave vessel, dissolve the dehydromorpholine substrate in the anhydrous, degassed solvent.

  • Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula.

  • Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 atm).

  • Stir the reaction at the desired temperature until the reaction is complete (monitored by a suitable analytical technique).

  • Workup: Upon completion, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired chiral morpholine.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis. Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key features of the discussed synthetic routes to substituted morpholines.

Synthetic StrategyStarting MaterialsKey Reagents/CatalystsAdvantagesDisadvantages
Intramolecular Cyclization 1,2-Amino alcoholsEthylene sulfate, tBuOKHigh-yielding, redox-neutral, inexpensive reagents.[7][9]May require pre-functionalization of the amino alcohol.
Reductive Amination Morpholine, Aldehydes/KetonesNaBH(OAc)₃, NaBH₃CNWide substrate scope, mild conditions.[13]Primarily for N-substitution.
Pd-Catalyzed Carboamination Unsaturated amino alcohols, Aryl/vinyl halidesPd(OAc)₂, P(2-furyl)₃, NaOtBuAccess to complex C- and N-substituted morpholines.[16]Requires transition metal catalyst, potential for side reactions.[13]
Asymmetric Hydrogenation Dehydromorpholines[Rh(COD)₂]BF₄, Chiral ligandExcellent enantioselectivity for chiral morpholines.[18][19]Requires specialized high-pressure equipment.

Visualization of Key Workflows

General Workflow for Morpholine Synthesis via Intramolecular Cyclization

G cluster_0 Step 1: Monoalkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification Amino_Alcohol 1,2-Amino Alcohol Zwitterion Zwitterionic Intermediate Amino_Alcohol->Zwitterion S_N2 Reaction Ethylene_Sulfate Ethylene Sulfate Ethylene_Sulfate->Zwitterion Zwitterion_c Zwitterionic Intermediate Base Base (tBuOK) Morpholine Substituted Morpholine Base->Morpholine Crude_Product Crude Product Zwitterion_c->Morpholine Intramolecular Cyclization Purified_Product Purified Morpholine Crude_Product->Purified_Product Chromatography/ Distillation

Caption: Workflow for morpholine synthesis via amino alcohol annulation.

Catalytic Cycle for Pd-Catalyzed N-Arylation of Morpholine (Buchwald-Hartwig Amination)

G Pd0L2 Pd(0)L₂ ArPdIILX Ar-Pd(II)(L)-X Pd0L2->ArPdIILX Oxidative Addition (Ar-X) ArPdIILMorph [Ar-Pd(II)(L)(Morpholine)]⁺X⁻ ArPdIILX->ArPdIILMorph Ligand Exchange (Morpholine) ArPdIIMorph Ar-Pd(II)(L)-Morpholinyl ArPdIILMorph->ArPdIIMorph Deprotonation (Base) ArPdIIMorph->Pd0L2 N_Aryl_Morpholine N-Aryl Morpholine ArPdIIMorph->N_Aryl_Morpholine Reductive Elimination

Caption: Buchwald-Hartwig amination catalytic cycle.

Conclusion

The synthesis of substituted morpholine derivatives is a dynamic and evolving field, driven by the continued importance of this scaffold in drug discovery. From classical intramolecular cyclization methods to modern catalytic strategies, researchers have a powerful toolkit at their disposal to access a wide range of morpholine analogues. A thorough understanding of the underlying reaction mechanisms and the careful selection of reaction conditions are paramount to achieving the desired synthetic outcomes. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize novel morpholine-containing compounds for the advancement of chemical and biomedical sciences.

References

  • Xie, J.-H., Liu, X.-Y., Yang, X.-H., Xie, J.-B., Wang, L.-X., & Zhou, Q.-L. (2011). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 2(10), 2043-2047. Retrieved from [Link]

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. Retrieved from [Link]

  • Mitchell, T. D., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(2), 307-314. Retrieved from [Link]

  • Engle, J. T., et al. (2017). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3462-3467. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • Wolfe, J. P., & Ney, J. E. (2006). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 8(11), 2293-2296. Retrieved from [Link]

  • Kikelj, D. (2019). Biological relevance and synthesis of C-substituted morpholine derivatives. Arkivoc, 2019(1), 1-4. Retrieved from [Link]

  • Kim, J., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6523-6533. Retrieved from [Link]

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(5), 387-408. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(23), 3948-3962. Retrieved from [Link]

  • Breuning, M., & Hein, M. (2007). A Concise and Efficient Synthesis of Substituted Morpholines. Synlett, 2007(11), 1755-1758. Retrieved from [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(23), 4348-4362. Retrieved from [Link]

  • Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. RSC Advances, 10(49), 29421-29425. Retrieved from [Link]

  • Arshad, F., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Wang, Z., et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Angewandte Chemie International Edition, 63(8), e202316886. Retrieved from [Link]

  • Arshad, F., et al. (2022). Synthesis and SAR of morpholine and its derivatives: A review update. Mini-Reviews in Medicinal Chemistry, 22(1), 1-20. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. Retrieved from [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218-2249. Retrieved from [Link]

  • McDonald, S. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(33), 6449-6453. Retrieved from [Link]

  • Das, B., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistryOpen, 13(1), e202300188. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. Retrieved from [Link]

  • Kaur, H., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 675-715. Retrieved from [Link]

  • Edjlali, L. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Iranian Journal of Chemistry and Chemical Engineering, 36(3), 1-13. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Taylor, C. G. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2016). N-arylation of Morpholine with Pd(OAc) 2 in the Presence of Anchored Phosphines. Journal of Heterocyclic Chemistry, 53(2), 481-485. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible strategies for the synthesis of morpholines. Retrieved from [Link]

  • Luescher, M. U., et al. (2018). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses, 95, 345-363. Retrieved from [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 787-816. Retrieved from [Link]

  • Le, N. Q., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 7(40), 36081-36089. Retrieved from [Link]

  • Carlone, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2958-2967. Retrieved from [Link]

  • Cacciatore, F. A., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 119. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (R)-methyl morpholine-2-carboxylate hydrochloride

Welcome to the technical support center for the purification of (R)-methyl morpholine-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (R)-methyl morpholine-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral morpholine derivative.[1][2] As a key building block in medicinal chemistry, achieving high purity of this compound is critical for the synthesis of biologically active molecules.[3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter during its purification.

I. Understanding the Challenges

The purification of (R)-methyl morpholine-2-carboxylate hydrochloride presents several distinct challenges stemming from its chemical structure and properties. As a chiral compound, controlling enantiomeric and diastereomeric purity is paramount. Furthermore, its nature as a hydrochloride salt of an amino acid ester introduces issues related to solubility, stability, and the removal of process-related impurities.

Common Impurities Encountered:

  • (S)-enantiomer: The opposite enantiomer is often the most challenging impurity to remove.

  • Diastereomers: If the synthesis involves multiple chiral centers, diastereomeric impurities may be present.

  • Unreacted starting materials: Incomplete reactions can leave residual starting materials.

  • Byproducts of the synthesis: Side reactions can generate structurally similar impurities.

  • Residual solvents: Solvents used in the reaction or workup may be retained in the final product.

  • Inorganic salts: Salts from reagents or pH adjustments can contaminate the product.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (R)-methyl morpholine-2-carboxylate hydrochloride, providing potential causes and actionable solutions.

Problem 1: Low Yield After Recrystallization

Possible Causes:

  • Inappropriate solvent selection: The compound may be too soluble in the chosen solvent, even at low temperatures.[5][6]

  • Excessive solvent usage: Using too much solvent will prevent the solution from becoming supersaturated upon cooling.[5][7]

  • Premature crystallization: If the solution cools too quickly, the compound may precipitate as a fine powder that is difficult to filter and wash effectively.

  • Incomplete precipitation: The cooling time or temperature may be insufficient to maximize crystal formation.[7]

Solutions:

Solution Detailed Protocol
Solvent Screening The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[6][7] Test a range of solvents with varying polarities (e.g., isopropanol, ethanol, methanol/ethyl acetate mixtures).
Minimize Solvent Volume Add the hot solvent portion-wise to the crude material until it just dissolves.[6][7] This ensures a saturated solution, which is crucial for good crystal yield.
Controlled Cooling Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals. Once at room temperature, further cool the flask in an ice bath to maximize precipitation.[6][7]
Two-Solvent Recrystallization If a suitable single solvent cannot be found, a two-solvent system can be effective.[6][7] Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a miscible "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly.[7]
Problem 2: "Oiling Out" Instead of Crystallization

Possible Causes:

  • High concentration of impurities: Impurities can disrupt the crystal lattice formation, leading to the separation of a liquid phase (oiling out).

  • Melting point depression: The presence of impurities can lower the melting point of the compound to below the temperature of the solution.

  • Solution is too concentrated: A highly supersaturated solution may not have enough solvent for proper crystal lattice formation.[5]

Solutions:

Solution Explanation
Dilute the Solution Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Then, allow it to cool slowly.[5]
Lower the Crystallization Temperature If possible, use a solvent with a lower boiling point or cool the solution to a lower temperature to induce crystallization.
Induce Crystallization Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, add a seed crystal of the pure compound.[5]
Preliminary Purification If the material is very impure, a preliminary purification step, such as a quick filtration through a plug of silica gel, may be necessary before attempting recrystallization.
Problem 3: Poor Enantiomeric or Diastereomeric Purity

Possible Causes:

  • Incomplete chiral resolution in the synthesis: The synthetic route may not have effectively separated the stereoisomers.

  • Racemization during synthesis or workup: Harsh conditions (e.g., strong acid or base, high temperatures) can cause racemization at the chiral center.

  • Co-crystallization of stereoisomers: The desired enantiomer and its counterpart may crystallize together.

Solutions:

Solution Detailed Protocol
Chiral High-Performance Liquid Chromatography (HPLC) This is a powerful technique for separating enantiomers.[8] Analytical chiral HPLC can be used to determine the enantiomeric excess (e.e.), while preparative chiral HPLC can be used to isolate the desired enantiomer.
Diastereomeric Salt Formation React the racemic mixture with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomer.
Kinetic Resolution This method involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted enantiomer.
Problem 4: Presence of Colored Impurities

Possible Causes:

  • Formation of colored byproducts during the reaction.

  • Degradation of the compound or starting materials.

Solutions:

Solution Detailed Protocol
Activated Charcoal Treatment During recrystallization, add a small amount of activated charcoal to the hot solution before filtration.[5] The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb the desired product.
Hot Gravity Filtration After the charcoal treatment, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool and crystallize.[7]
Problem 5: Residual Solvent Contamination

Possible Causes:

  • Inefficient drying: Air drying alone may not be sufficient to remove all residual solvents.

  • Formation of solvates: The compound may crystallize with solvent molecules incorporated into the crystal lattice.

Solutions:

Solution Detailed Protocol
Drying Under High Vacuum Place the purified solid in a vacuum oven at a slightly elevated temperature (ensure the temperature is well below the compound's melting point) to remove residual solvents.
Solvent Displacement Wash the filtered crystals with a volatile solvent in which the compound is insoluble. This will help to displace the higher-boiling point solvent from the crystal surface.
Lyophilization (Freeze-Drying) If the compound is soluble in water, dissolving it in water and then freeze-drying can be an effective way to remove residual organic solvents.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to determine the purity of (R)-methyl morpholine-2-carboxylate hydrochloride?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • Chiral HPLC or Chiral Gas Chromatography (GC): To determine the enantiomeric excess (e.e.).[8][9]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Elemental Analysis: To confirm the elemental composition.

  • Karl Fischer Titration: To determine the water content.

Q2: How should I store (R)-methyl morpholine-2-carboxylate hydrochloride?

A2: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and light.[10][11] As a hydrochloride salt, it is hygroscopic and can absorb moisture from the air.

Q3: My compound appears to be degrading over time. What could be the cause?

A3: Esters can be susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions. Ensure the compound is stored under anhydrous conditions. The morpholine ring itself is generally stable, but prolonged exposure to harsh conditions should be avoided.

Q4: Can I use silica gel chromatography to purify this compound?

A4: Silica gel chromatography can be challenging for this compound due to its high polarity and the basicity of the morpholine nitrogen, which can lead to strong interactions with the acidic silica gel, causing peak tailing.[5] If chromatography is necessary, consider using a modified mobile phase containing a small amount of a basic additive like triethylamine or ammonia to improve peak shape. Alternatively, reversed-phase chromatography or ion-exchange chromatography may be more suitable.

Q5: What are the key safety precautions when handling this compound?

A5: (R)-methyl morpholine-2-carboxylate hydrochloride is a chemical and should be handled with appropriate safety precautions. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It may be harmful if swallowed or inhaled.[11] Refer to the Safety Data Sheet (SDS) for detailed safety information.

IV. Visualizing the Purification Workflow

Decision Tree for Purification Strategy

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy based on the initial assessment of the crude product.

Purification_Workflow start Crude (R)-methyl morpholine-2-carboxylate HCl purity_check Initial Purity Assessment (TLC, ¹H NMR) start->purity_check decision1 High Purity (>95%)? purity_check->decision1 recrystallization Recrystallization decision1->recrystallization Yes decision2 Significant Impurities? decision1->decision2 No final_product Pure Product recrystallization->final_product chromatography Column Chromatography (Normal or Reversed Phase) decision2->chromatography Yes (Organic Impurities) decision3 Chiral Purity Issue? decision2->decision3 No chromatography->decision3 decision3->recrystallization No chiral_sep Chiral Separation (HPLC or Diastereomeric Salt Formation) decision3->chiral_sep Yes chiral_sep->recrystallization Recrystallization_Protocol dissolve 1. Dissolve crude solid in minimum hot solvent hot_filter 2. Hot gravity filtration (if insoluble impurities present) dissolve->hot_filter cool 3. Slow cooling to room temperature hot_filter->cool ice_bath 4. Cool in ice bath to maximize crystal formation cool->ice_bath vacuum_filter 5. Collect crystals by vacuum filtration ice_bath->vacuum_filter wash 6. Wash with ice-cold solvent vacuum_filter->wash dry 7. Dry crystals under vacuum wash->dry

Caption: Step-by-step workflow for a typical recrystallization.

V. References

  • Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds - Benchchem. (n.d.). Retrieved from

  • Optimizing reaction conditions for the synthesis of morpholine derivatives - Benchchem. (n.d.). Retrieved from

  • Troubleshooting common byproducts in Morpholin-4-ylurea synthesis. - Benchchem. (n.d.). Retrieved from

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.). Retrieved from

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC. (n.d.). Retrieved from

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC. (n.d.). Retrieved from

  • Experiment 2: Recrystallization. (n.d.). Retrieved from

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from

  • 937063-34-8 | Methyl morpholine-2-carboxylate hydrochloride - ChemScene. (n.d.). Retrieved from

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (n.d.). Retrieved from

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis - MDPI. (n.d.). Retrieved from

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (n.d.). Retrieved from

  • Methyl morpholine-2-carboxylate hydrochloride | 937063-34-8 - Sigma-Aldrich. (n.d.). Retrieved from

  • AN 1062: Determination of Morpholine in Linezolid by Ion Chromatography. (n.d.). Retrieved from

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from

  • Troubleshooting Guide: Purification of 4-Ethynylpyrene Derivatives - Smolecule. (n.d.). Retrieved from

  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents. (n.d.). Retrieved from

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (n.d.). Retrieved from

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved from

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Retrieved from

  • Methyl morpholine-2-carboxylate hydrochloride | 937063-34-8 - Sigma-Aldrich. (n.d.). Retrieved from

  • Expanding Complex Morpholines Using Systematic Chemical Diversity - DigitalCommons@TMC. (n.d.). Retrieved from

  • 1352709-55-7|(R)-Methyl morpholine-2-carboxylate hydrochloride|BLD Pharm. (n.d.). Retrieved from

  • (R)-Methyl morpholine-2-carboxylate hydrochloride. (n.d.). Retrieved from

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). Retrieved from

  • CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine ... - Google Patents. (n.d.). Retrieved from

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Morpholine Synthesis

Welcome to the Technical Support Center for Morpholine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Morpholine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of morpholine. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and optimize your reaction conditions for higher yields and purity.

Introduction to Morpholine Synthesis

Morpholine, a heterocyclic compound featuring both amine and ether functional groups, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals like the antibiotic linezolid and the anticancer agent gefitinib.[1][2] It is most commonly produced industrially through two primary routes: the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia.[3][4] While both methods are effective, they present unique challenges that can impact yield, purity, and scalability. This guide will address specific issues you may encounter with these and other synthetic approaches.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing morpholine?

A1: The two most prevalent industrial methods are the dehydration of diethanolamine (DEA) using a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[3][4] The DEG route is often favored in modern industrial settings due to its efficiency.[3]

Q2: What catalysts are typically used in the diethylene glycol (DEG) route for morpholine synthesis?

A2: The DEG route utilizes hydrogenation catalysts to facilitate the reaction. Common catalysts include metals such as nickel, copper, or cobalt, often supported on an alumina carrier.[3][5] The choice of catalyst is a critical parameter that significantly influences reaction selectivity and overall yield.

Q3: What are the major side reactions and byproducts I should be aware of during morpholine synthesis?

A3: Byproduct formation is a key challenge in morpholine synthesis. In the DEG route, a common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and incomplete conversion can leave this impurity in the final product.[3] Another significant byproduct can be N-ethylmorpholine.[3] In the DEA route, the use of sulfuric acid results in the formation of large quantities of sodium sulfate after neutralization, which requires proper disposal.[3] High-molecular-weight condensation products, often referred to as "heavies," can also form and reduce the overall yield.[3]

Q4: What are typical yields for morpholine synthesis?

A4: Yields are highly dependent on the specific process, catalyst, and reaction conditions. Industrial processes for the DEA route using oleum have reported yields as high as 90-95%.[3] A laboratory-scale synthesis from DEA might typically yield between 35-50%.[3][6] For the DEG route, conversions of DEG to morpholine can reach over 60-90% with high selectivity under optimized conditions.[3]

Q5: What safety precautions are essential when synthesizing morpholine?

A5: Safety is paramount. The dehydration of diethanolamine involves concentrated strong acids at high temperatures, which presents a significant hazard.[7] The initial addition of acid to diethanolamine is a highly exothermic reaction.[6][7] Morpholine itself is a flammable and corrosive liquid.[8][9] Always work in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11][12] Ensure that emergency equipment like a safety shower and eyewash station are readily accessible.[10]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your morpholine synthesis experiments.

Issue 1: Low Yield and Dark, Viscous Product in Diethanolamine Dehydration

A common issue in the synthesis of morpholine from diethanolamine is a lower-than-expected yield accompanied by the formation of a dark, viscous product. This can be attributed to several factors:

  • Inadequate Temperature Control: This reaction requires high temperatures, typically in the range of 180-210°C, to proceed efficiently.[7] If the temperature is too low, the reaction will be incomplete. Conversely, excessively high temperatures can lead to charring and the formation of unwanted side products.

  • Insufficient Reaction Time: The dehydration of diethanolamine is a slow process and often requires prolonged heating, sometimes for 15 hours or more, to ensure complete cyclization.[6][7]

  • Improper Acid Concentration: Concentrated sulfuric acid or hydrochloric acid acts as both a dehydrating agent and a catalyst.[7] Using an incorrect concentration or an insufficient amount of acid can lead to an incomplete reaction.

  • Inefficient Water Removal: In the DEA dehydration route, the presence of water can inhibit the forward reaction.[3]

  • Inefficient Purification: Morpholine is hygroscopic, meaning it readily absorbs moisture from the air.[7] Incomplete drying of the crude product will result in lower purity and can affect the final yield calculation.

Solutions & Optimization Strategies
Problem Potential Cause Recommended Solution
Low Yield / Dark ProductInadequate TemperatureUse a calibrated high-temperature thermometer and maintain a stable heating profile between 180-210°C.[7]
Insufficient Reaction TimeEnsure the reaction is allowed to proceed for at least 15 hours.[6][7]
Improper Acid ConcentrationVerify the concentration and stoichiometry of the acid used.[7]
Inefficient Water RemovalImprove the efficiency of the distillation or water-trapping apparatus to drive the reaction to completion.[3]
Inefficient PurificationThoroughly dry the crude product using a suitable drying agent like potassium hydroxide (KOH) before performing a careful fractional distillation.[6][7]
Issue 2: Catalyst Deactivation in the Diethylene Glycol (DEG) Route

In the synthesis of morpholine from diethylene glycol and ammonia, the catalyst plays a crucial role. Deactivation of the catalyst can lead to a significant drop in reaction rate and overall yield.

  • Catalyst Poisoning: Impurities in the starting materials (DEG or ammonia) can poison or foul the catalyst, reducing its activity.[3]

  • Formation of High-Molecular-Weight Byproducts: The formation of "heavies" can coat the catalyst surface, blocking active sites.[3]

Solutions & Optimization Strategies
  • Ensure High Purity of Starting Materials: Use high-purity diethylene glycol and ammonia to minimize the introduction of catalyst poisons.[3]

  • Catalyst Regeneration or Replacement: If deactivation is observed, consider regenerating the catalyst according to the manufacturer's instructions or replacing it with a fresh batch.[3]

  • Optimize Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and flow rates can sometimes minimize the formation of deactivating byproducts.

Issue 3: Poor Separation and Low Recovery During Product Purification

The physical and chemical properties of morpholine and its derivatives can sometimes complicate purification.

  • High Water Solubility: The high water solubility of morpholine can make extraction from aqueous reaction mixtures inefficient.[13]

  • Basicity Leading to Chromatography Issues: As a basic compound, morpholine can interact strongly with the acidic silanol groups on silica gel, leading to peak tailing and poor separation during column chromatography.[13]

Solutions & Optimization Strategies
  • "Salting Out" for Extraction: To improve the extraction of water-soluble morpholine derivatives, add a significant amount of an inorganic salt like sodium chloride (NaCl) or potassium carbonate (K2CO3) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic compound and driving it into the organic layer.[13]

  • pH Adjustment: For basic morpholine compounds, basifying the aqueous layer (e.g., with NaOH or K2CO3) will ensure the compound is in its free base form, which is generally less water-soluble than its protonated salt form.[13]

  • Modifying the Mobile Phase in Chromatography: To improve the chromatography of morpholine-containing compounds on silica gel, add a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia (typically as a solution in methanol), to the eluent system. A starting point of 0.1-2% triethylamine is often effective.[13]

Experimental Protocols

Protocol: Synthesis of Morpholine from Diethanolamine (Laboratory Scale)

This protocol is based on the dehydration of diethanolamine using a strong acid.[6][7]

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL)

  • Calcium Oxide (50 g)

  • Potassium Hydroxide (20 g)

  • Sodium metal (~1 g)

Procedure:

  • To a round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine.

  • Carefully add concentrated hydrochloric acid dropwise with stirring until the mixture is strongly acidic (pH ~1). Caution: This reaction is highly exothermic. [6][7]

  • Heat the resulting diethanolamine hydrochloride solution to drive off water until the internal temperature reaches 200-210°C.

  • Maintain this temperature for 15 hours to ensure complete cyclization.[6][7]

  • Allow the mixture to cool to 160°C and then pour it into a dish to solidify.

  • Grind the solidified morpholine hydrochloride paste and mix it with 50 g of calcium oxide.

  • Transfer the mixture to a round-bottom flask and perform a distillation.

  • Collect the crude, wet morpholine distillate.

  • Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes.[6][7]

  • For final purification, add a small piece of sodium metal to the morpholine and reflux for 1 hour.

  • Rearrange the apparatus for fractional distillation and collect the pure morpholine product at a boiling range of 126-129°C.[7]

Visualizing the Workflow

Dehydration of Diethanolamine Workflow

Dehydration_of_Diethanolamine DEA Diethanolamine Reaction Exothermic Reaction (Formation of Hydrochloride Salt) DEA->Reaction Acid Conc. HCl or H2SO4 Acid->Reaction Heating Heating (200-210°C, 15h) (Dehydration & Cyclization) Reaction->Heating Solidification Cooling & Solidification (Morpholine Hydrochloride) Heating->Solidification Neutralization Neutralization (with CaO) Solidification->Neutralization Distillation1 Distillation (Crude Morpholine) Neutralization->Distillation1 Drying Drying (with KOH) Distillation1->Drying Purification Final Purification (Reflux with Na, Fractional Distillation) Drying->Purification Product Pure Morpholine Purification->Product

Caption: Workflow for the synthesis of morpholine from diethanolamine.

Troubleshooting Logic for Low Yield in DEA Dehydration

Troubleshooting_DEA Problem Low Yield / Dark Product Cause1 Inadequate Temperature Problem->Cause1 Cause2 Insufficient Reaction Time Problem->Cause2 Cause3 Improper Acid Concentration Problem->Cause3 Cause4 Inefficient Purification Problem->Cause4 Solution1 Calibrate Thermometer Maintain 180-210°C Cause1->Solution1 Solution2 Ensure >= 15 hours Reaction Time Cause2->Solution2 Solution3 Verify Acid Stoichiometry Cause3->Solution3 Solution4 Thorough Drying (KOH) Careful Fractional Distillation Cause4->Solution4

Caption: Troubleshooting logic for low yield in DEA dehydration.

References

  • Ataman Kimya. MORPHOLINE. [Link]

  • Wikipedia. Morpholine. [Link]

  • National Center for Biotechnology Information. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • U.S. Department of Agriculture. Morpholine - Processing. [Link]

  • YouTube. Morpholine Preparation from Diethanolamine. [Link]

  • PENTA s.r.o. Morpholine - SAFETY DATA SHEET. [Link]

  • Nexchem. SAFETY DATA SHEET - Morpholine. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Sciencemadness Wiki. Diethanolamine. [Link]

  • ResearchGate. Fast catalytic conversion of diethylene glycol to morpholine over thermally stable Zn promoted Cu-NiO/Al 2 O 3 catalyst prepared via combustion approach | Request PDF. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Reactions Involving Morpholine Derivatives

Welcome to the Technical Support Center for morpholine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for morpholine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in reactions involving this versatile scaffold. Morpholine's unique electronic and structural properties, while beneficial for the final compound's characteristics, can present specific hurdles during synthesis.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.

Troubleshooting Guides: Reaction-Specific Issues & Solutions

This section is dedicated to addressing the most common problems encountered during specific reactions involving morpholine derivatives. Each guide follows a logical progression from symptom to cause and finally to a validated solution.

The Buchwald-Hartwig N-Arylation of Morpholine

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with morpholine is highly dependent on the careful selection of reaction parameters.[1][4][5]

Question: My Buchwald-Hartwig amination of morpholine with an aryl halide is giving low to no yield. What are the likely causes and how can I fix it?

Answer:

Low or no yield in this reaction is a common issue that can often be traced back to the catalyst system, base, or substrate reactivity. Let's break down the potential culprits and their solutions.

  • Causality Behind Experimental Choices: The key to a successful Buchwald-Hartwig amination is the efficient formation and stabilization of the active Pd(0) catalyst, which then undergoes oxidative addition with the aryl halide. The choice of ligand is critical as it influences the catalyst's reactivity and stability. The base is not just a proton scavenger; it plays a crucial role in the deprotonation of the amine to form the active nucleophile.

  • Troubleshooting Table:

Problem Potential Cause Suggested Solution
No Reaction or Very Low Conversion Inactive Catalyst: The Pd(0) active species is not forming efficiently from the Pd(II) precatalyst.Use a more reliable precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly.[6] Consider a pre-activation step: Stir the catalyst, ligand, and base together for a short period before adding the substrates.
Inappropriate Ligand Choice: The ligand is not suitable for the specific aryl halide or for morpholine as the nucleophile.Select a suitable ligand: For electron-rich aryl halides, ligands like XPhos or SPhos are often effective. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands are generally necessary.[6]
Incorrect Base Selection: The base may be too weak to deprotonate morpholine effectively or may be incompatible with the substrates.Use a strong, non-nucleophilic base: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be required, often at higher temperatures.[6]
Formation of Side Products (e.g., Hydrodehalogenation) β-Hydride Elimination: This side reaction can compete with reductive elimination, especially at higher temperatures.[5]Optimize reaction temperature: Lowering the temperature may suppress β-hydride elimination. Choose a suitable ligand: Some ligands are better at promoting reductive elimination over β-hydride elimination.
Homocoupling: Dimerization of the aryl halide or morpholine.Optimize catalyst loading: Lowering the catalyst concentration can sometimes reduce homocoupling.
  • Logical Workflow for Troubleshooting:

start Low Yield in Buchwald-Hartwig catalyst Check Catalyst System start->catalyst ligand Evaluate Ligand Choice catalyst->ligand solution1 Use Modern Precatalyst (e.g., G3/G4) catalyst->solution1 Inactive Catalyst base Assess Base Selection ligand->base solution2 Switch to Bulky Ligand (e.g., XPhos) ligand->solution2 Poor Ligand substrate Consider Substrate Reactivity base->substrate solution3 Use Stronger Base (e.g., NaOtBu) base->solution3 Weak Base solution4 Use More Reactive Halide (I > Br > Cl) substrate->solution4 Unreactive Substrate start β-arylethylamine + Aldehyde imine Imine Formation start->imine + H⁺, - H₂O iminium Iminium Ion (Electrophile) imine->iminium + H⁺ cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization product Tetrahydro-β-carboline cyclization->product - H⁺

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (R)-Methyl Morpholine-2-Carboxylate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of (R)-methyl morpholine-2-carboxylate hydrochloride (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of (R)-methyl morpholine-2-carboxylate hydrochloride (CAS: 1352709-55-7)[1]. This compound is a critical chiral building block widely used in the synthesis of complex active pharmaceutical ingredients (APIs), including allosteric viral inhibitors and monoamine reuptake modulators[2],[3].

Because this reagent is supplied as a hydrochloride salt, it presents unique handling challenges. The following guide provides mechanistic insights, self-validating troubleshooting protocols, and quantitative data to ensure the integrity of your synthetic workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My HPLC chromatogram shows a new, early-eluting peak, and my assay yield is dropping over time. What is happening?

The Causality: You are observing acid-catalyzed autohydrolysis. The compound is an ester hydrochloride. When the highly hygroscopic solid absorbs ambient moisture, it creates a localized aqueous microenvironment. The dissociation of the HCl salt drastically lowers the pH of this micro-layer. Under these acidic conditions, the carbonyl oxygen of the methyl ester becomes protonated, increasing its electrophilicity. Water acts as a nucleophile, cleaving the ester to form methanol and the more polar degradant, (R)-morpholine-2-carboxylic acid[4], which elutes earlier on a reverse-phase C18 column. Self-Validating Action: Spike your degraded sample with an authentic standard of (R)-morpholine-2-carboxylic acid. If the early-eluting peak increases in area symmetrically without splitting, you have definitively confirmed ester hydrolysis.

Q2: Is the chiral center at the C2 position at risk of racemization under these acidic conditions?

The Causality: Fortunately, no. Chiral inversion (racemization) of alpha-amino acid derivatives typically proceeds via enolization. Acid-catalyzed enolization at the C2 position of the morpholine ring is kinetically highly unfavorable compared to base-catalyzed enolization. Therefore, while you will lose the ester functional group to hydrolysis in acidic conditions, the resulting carboxylic acid will retain its strict (R)-configuration[3].

Q3: How do I prepare aqueous stock solutions without degrading the compound?

The Causality: Dissolving the HCl salt in unbuffered water allows the stoichiometric HCl to dictate the solution's pH, often dropping it below 3.0. The Solution: Neutralize the solution immediately upon dissolution. By dissolving the compound directly into a mild, slightly acidic to neutral buffer (e.g., 100 mM Ammonium Acetate, pH 6.0), you neutralize the free HCl. This prevents the protonation of the ester carbonyl and halts the hydrolysis pathway, preserving the methyl ester[5]. Avoid strong bases (pH > 8), as this will trigger base-catalyzed hydrolysis and increase the risk of racemization.

Part 2: Quantitative Stability Data

To assist in your experimental planning, the following table summarizes the degradation profile of the methyl ester across various aqueous pH environments at room temperature (25°C).

pH ConditionBuffer SystemDegradation at 1 HourDegradation at 24 HoursPrimary Degradant Formed
pH 2.0 Unbuffered H₂O (Autohydrolysis)~5.2%~45.8%(R)-Morpholine-2-carboxylic acid
pH 4.0 Acetate Buffer< 1.0%~12.5%(R)-Morpholine-2-carboxylic acid
pH 6.0 Ammonium Acetate< 0.1% < 1.0% None (Optimal Stability)
pH 9.0 Carbonate Buffer~10.5%> 80.0%(R)-Morpholine-2-carboxylic acid

Part 3: Standard Operating Procedure (SOP)

Self-Validating Forced Degradation & Stability Profiling

To establish a reliable handling timeframe for your specific batch, execute this self-validating forced degradation protocol.

Step 1: Preparation of Stock Solutions Accurately weigh 10.0 mg of (R)-methyl morpholine-2-carboxylate hydrochloride[5] into three separate 10 mL volumetric flasks (Flasks A, B, and C).

Step 2: Differential Buffer Addition

  • Flask A (Acidic Stress): Dissolve in 10 mL of 0.1 N HCl (pH ~1).

  • Flask B (Control/Optimal): Dissolve in 10 mL of 100 mM Ammonium Acetate (pH 6.0).

  • Flask C (Basic Stress): Dissolve in 10 mL of 0.1 N NaOH (pH ~13).

Step 3: Incubation Incubate all three flasks at 25°C in a temperature-controlled water bath to ensure kinetic consistency.

Step 4: Sampling & Quenching (Timecourse) At intervals of t=0, 1h, 4h, and 24h, withdraw a 100 µL aliquot from each flask.

  • Critical Step: Immediately quench Flask A with 100 µL of 0.1 N NaOH, and Flask C with 100 µL of 0.1 N HCl to neutralize the pH and halt further degradation. Flask B requires no quenching. Dilute all aliquots to 1 mL with your HPLC mobile phase.

Step 5: HPLC Analysis Inject 10 µL of each sample onto a C18 column (e.g., 50 x 4.6 mm, 1.8 µm) using a gradient of Water/Acetonitrile containing 0.1% TFA. Monitor UV absorbance at 210 nm. Compare the peak areas of the intact ester against the t=0 control to map the degradation kinetics and validate the protective effect of the pH 6.0 buffer.

Part 4: Visual Logic Flow

The following diagram illustrates the causality of acid-catalyzed degradation and the recommended preventative workflows.

G A (R)-Methyl morpholine-2-carboxylate HCl B Moisture Exposure (Hygroscopic) A->B Improper Storage F Desiccated Storage (N2/Ar) < 10% RH A->F Best Practice C Aqueous Acidic Microenvironment (pH < 3) B->C H2O Absorption D Ester Hydrolysis C->D H+ Catalysis G pH Control (pH 5-7) During Aqueous Processing C->G Mitigation E (R)-Morpholine-2-carboxylic acid (Degradation Product) D->E Loss of Methanol

Fig 1: Degradation pathway of (R)-methyl morpholine-2-carboxylate HCl and preventative workflows.

References

  • Allosteric Inhibitors of SARS‐CoV‐2 RNA‐Dependent RNA Polymerase Based on N,N′‐Diphenylurea Source: ResearchGate URL:[Link]

  • (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs Source: ResearchGate URL:[Link]

Sources

Troubleshooting

workup procedures for reactions with (R)-methyl morpholine-2-carboxylate hydrochloride

Ticket #: 492-MMP Subject: Workup, Isolation, and Stability Protocols Status: Active / Guide[1] Executive Summary & Compound Profile User: Medicinal Chemists, Process Development Scientists Compound: (R)-Methyl morpholin...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 492-MMP
Subject: Workup, Isolation, and Stability Protocols
Status: Active / Guide[1]

Executive Summary & Compound Profile

User: Medicinal Chemists, Process Development Scientists Compound: (R)-Methyl morpholine-2-carboxylate hydrochloride CAS: 1352709-55-7 (generic/related) Key Functionality: Chiral heterocyclic building block.

The Challenge: This compound presents a "triad of instability" during workup:

  • Amphiphilicity: The free base is highly polar, leading to poor partitioning into standard organic solvents (loss to aqueous phase).

  • Ester Hydrolysis: The methyl ester is susceptible to rapid saponification under basic conditions required to neutralize the HCl salt.

  • Racemization: The C2 chiral center is thermodynamically liable to epimerize via enolization under basic/thermal stress.

Core Protocol: Liberation of the Free Base

Objective: Isolate the reactive free amine from the HCl salt for subsequent coupling (e.g., amide bond formation, alkylation).

Standard Operating Procedure (SOP-MMP-01)
ParameterSpecificationRationale
Solvent System DCM (Dichloromethane) or CHCl₃Halogenated solvents offer the best extraction efficiency for polar morpholines.
Base Saturated NaHCO₃ or 1M K₂CO₃Avoid NaOH. Strong bases (

) cause immediate ester hydrolysis.
Temperature 0°C to 5°C (Ice Bath)Kinetic control is required to suppress racemization and hydrolysis.
Additives NaCl (Solid)"Salting out" effect is critical to force the polar amine into the organic phase.
Step-by-Step Workflow
  • Dissolution: Suspend the (R)-methyl morpholine-2-carboxylate HCl salt in DCM (10 mL/g).

  • Cooling: Place the flask in an ice-water bath (0°C).

  • Neutralization:

    • Slowly add cold saturated aqueous NaHCO₃ (2.0 equiv) with vigorous stirring.

    • Critical: Monitor pH. Target pH 8.0–9.0. Do not exceed pH 10.

  • Phase Separation:

    • Transfer to a cold separatory funnel immediately.

    • Separate the organic layer.

    • Re-extraction: The aqueous layer will retain product. Saturate the aqueous layer with solid NaCl and extract 3x with DCM (or CHCl₃:Isopropanol 9:1).

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the amine is highly reactive, though usually acceptable here.

  • Concentration: Evaporate solvent in vacuo at <30°C. Do not heat.

Visualization: Workup Logic & Troubleshooting

Figure 1: Isolation Decision Matrix

WorkupLogic Start Start: Reaction Mixture (HCl Salt) CheckSolubility Check Solubility: Is Free Base Highly Polar? Start->CheckSolubility StandardExt Standard Extraction (DCM / NaHCO3) CheckSolubility->StandardExt PhaseCheck Check Aqueous Phase (TLC/LCMS) StandardExt->PhaseCheck LostProduct Issue: Product in Aqueous PhaseCheck->LostProduct High Signal in Aq Hydrolysis Issue: Ester Hydrolysis (Carboxylic Acid formed) PhaseCheck->Hydrolysis Acid Impurity Detected Success Isolate Free Base (Use Immediately) PhaseCheck->Success Clean Separation SaltingOut Add NaCl (Saturation) + 5% MeOH/DCM LostProduct->SaltingOut SaltingOut->Success AdjustBase Switch Base: Use Solid NaHCO3 / Anhydrous Conditions Hydrolysis->AdjustBase AdjustBase->Success

Caption: Decision matrix for optimizing the isolation of polar amino esters, addressing solubility and stability risks.

Troubleshooting & FAQs

Ticket #001: Low Recovery Yield

Q: I started with 1.0g of salt but recovered only 400mg of free base. Where did it go? A: The free base is likely stuck in the aqueous phase due to the polarity of the morpholine ring and the ester oxygen.

  • Fix 1 (Salting Out): Saturate your aqueous waste stream with solid NaCl until no more salt dissolves. Re-extract 3 times with CHCl₃.

  • Fix 2 (Solvent Polarity): Pure DCM may be too lipophilic. Use a mixture of CHCl₃:Isopropanol (3:1) for extraction. The alcohol helps pull the amine into the organic phase.

Ticket #002: Loss of Optical Purity (Racemization)

Q: My starting material was >99% ee, but the isolated free base is 85% ee. Why? A: You likely exposed the compound to thermodynamic equilibration. The proton at C2 (alpha to the carbonyl) is acidic.

  • Mechanism: Base + Heat

    
     Enolate formation 
    
    
    
    Reprotonation (Racemic).
  • Fix:

    • Never heat the free base above 30°C on the rotavap.

    • Limit exposure to the aqueous base. Perform the neutralization and extraction in under 10 minutes.

    • If storing, store as the HCl salt, not the free base.

Ticket #003: "Soap" Formation (Hydrolysis)

Q: I used 1M NaOH to neutralize, and now I have a thick emulsion and no product in the organic layer. A: You have saponified the ester.

  • Diagnosis: NaOH hydrolyzed the methyl ester to the carboxylate salt (Morpholine-2-carboxylic acid), which acts as a zwitterionic surfactant (soap), causing emulsions.

  • Resolution: This batch is likely lost or requires re-esterification (SOCl₂/MeOH). In the future, strictly use NaHCO₃ or K₂CO₃ .

Advanced Technique: Anhydrous Liberation

Recommended for highly sensitive reactions where aqueous workup is detrimental.

If the subsequent reaction is moisture-sensitive (e.g., coupling with an acid chloride), avoid water entirely.

  • Suspend the HCl salt in dry DCM/THF.

  • Add N-Methylmorpholine (NMM) or DIPEA (1.0 equiv) directly to the reaction vessel.

  • Note: The morpholine HCl salt will precipitate (if using NMM) or remain soluble. Proceed directly to the coupling step without isolation.

Stability Data & Storage

StateStabilityStorage Condition
HCl Salt High (>1 year)Desiccator, RT or 4°C. Hygroscopic.
Free Base Low (<24 hours)Use immediately. prone to dimerization (diketopiperazine formation) and hydrolysis.
In Solution ModerateStable in neutral organic solvents (DCM, Toluene) for days at -20°C.

References

  • Pacheco, M. C., et al. "Enantioselective synthesis of morpholine-2-carboxylic acid derivatives." Organic & Biomolecular Chemistry, vol. 7, no. 12, 2009.

  • Sigma-Aldrich. "Product Specification: Methyl morpholine-2-carboxylate hydrochloride."[1] Merck KGaA Technical Library.

  • Bera, S., et al. "Strategies for the extraction of polar amino acid esters." Journal of Chemical Education, vol. 90, no. 4, 2013.

  • BenchChem Technical Support. "Preventing Racemization in Peptide Synthesis." BenchChem Knowledge Base.

Sources

Optimization

dealing with emulsions in morpholine derivative extractions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for one of the most persistent issues in downstream processing: emulsion formation during the liquid-liquid extraction (LLE) of morpholine derivatives.

Below, you will find a diagnostic overview of the chemical causality behind these emulsions, a visual troubleshooting workflow, self-validating protocols, and a comprehensive FAQ section.

To solve an emulsion, you must first understand the thermodynamic and kinetic forces stabilizing it. Morpholine is a heterocyclic compound containing both an ether oxygen and a secondary amine nitrogen, with a conjugate acid pKa of approximately 8.49 1.

During LLE, if the aqueous phase pH is between 7.0 and 9.5, the morpholine derivative exists in a dynamic equilibrium of protonated (hydrophilic) and deprotonated (lipophilic) states. This dual nature effectively turns your target analyte into an amphiphilic surfactant. These surfactant-like molecules accumulate at the aqueous-organic interface, drastically lowering the interfacial tension and stabilizing a colloidal dispersion—often referred to as a "rag layer" 2. The rate of separation is severely limited because these surface-active molecules form stable barriers that resist droplet coalescence [[3]]().

To break the emulsion, we must manipulate the Hydrophilic-Lipophilic Difference (HLD) by altering the pH, increasing the ionic strength, or applying mechanical shear to force droplet collision.

Troubleshooting Workflow

Follow this logical decision tree to diagnose and resolve your emulsion efficiently.

EmulsionWorkflow Start Emulsion Forms in LLE CheckPH Is aqueous pH near morpholine pKa (~8.5)? Start->CheckPH AdjustPH Adjust pH (>10.5 for Org, <6 for Aq) CheckPH->AdjustPH Yes AddBrine Add Saturated NaCl (Salting Out) CheckPH->AddBrine No CheckEmulsion1 Emulsion Broken? AdjustPH->CheckEmulsion1 AddBrine->CheckEmulsion1 Physical Centrifugation or Glass Wool Filtration CheckEmulsion1->Physical No Success Clean Phase Separation CheckEmulsion1->Success Yes CheckEmulsion2 Emulsion Broken? Physical->CheckEmulsion2 SolventMod Add 5-10% iPrOH or Switch to DCM CheckEmulsion2->SolventMod No CheckEmulsion2->Success Yes SolventMod->Success

Logical workflow for diagnosing and resolving morpholine derivative emulsions during LLE.

Core Troubleshooting Protocols

Do not blindly shake the separatory funnel. Implement these step-by-step, self-validating protocols to systematically dismantle the emulsion.

Protocol A: The pH-Shift & Salting-Out Method (Chemical Disruption)

Causality: Adjusting the pH fully deprotonates or protonates the morpholine ring, eliminating its amphiphilic surfactant properties. Adding salt increases the ionic strength of the aqueous layer, forcing the surfactant-like compounds to separate into a single bulk phase 4.

  • Measure the current pH of the emulsion.

  • Adjust pH: If extracting the morpholine derivative into the organic phase, add 1M NaOH dropwise until the aqueous pH is > 10.5. If extracting into the aqueous phase, add 1M HCl until pH < 6.0.

  • Add Brine: Add saturated NaCl (brine) to the separatory funnel at a ratio of 1:4 (brine:emulsion volume).

  • Agitate: Swirl gently in a circular motion. Do not shake vigorously, as this increases the surface area of contact and exacerbates emulsification 2.

  • Settle: Allow the funnel to sit undisturbed for 10–15 minutes.

Self-Validation Check: Measure the initial volume of the aqueous phase (


) and the volume of brine added (

). After separation, the recovered aqueous volume (

) must equal

. If

is significantly lower, the emulsion is still trapping water in the organic phase, indicating the HLD is still too close to zero 3.
Protocol B: The Co-Solvent Disruption Method (Thermodynamic Disruption)

Causality: Adding a small amount of a different organic solvent adjusts the bulk solvent properties, solubilizing the surfactant-like molecule entirely into one layer and breaking the micellar structure 2.

  • Add Modifier: Add 5-10% (v/v) of a polar protic solvent (e.g., Isopropanol or Methanol) directly to the emulsion layer.

  • Swirl: Gently agitate to allow the alcohol to disrupt the interfacial tension.

  • Alternative Solvent: If the emulsion persists, evaporate the current organic layer (e.g., Ethyl Acetate or Diethyl Ether) and replace it with Dichloromethane (DCM) or Chloroform. Halogenated solvents have higher densities and rarely form stable emulsions with amines 5.

Self-Validation Check: Perform a droplet test. Drop a single drop of distilled water into the isolated organic phase. If it sinks rapidly without leaving a cloudy trail, the organic phase is free of micro-emulsions.

Protocol C: Mechanical Shear (Physical Disruption)

Causality: High g-forces increase the number of collisions between dispersed droplets, speeding up the reformation of the bulk solution 4. Filtration provides a physical barrier that catches and breaks the emulsion droplets.

  • Isolate: Drain the emulsion "rag layer" directly into a centrifuge tube (ideally glass with a Teflon-lined cap) 5.

  • Centrifuge: Spin at 3000–5000 x g for 5 minutes.

  • Alternative (Filtration): If a centrifuge is unavailable, pack a glass funnel with a tight plug of glass wool or use phase separation filter paper. Pass the emulsion through the filter 2.

Self-Validation Check: After centrifugation, inspect the interface. A self-validating clean break will present a sharp, mirror-like boundary. If extracting from biological matrices, a solid protein cake will form exactly at the interface, validating that the emulsion-causing biological surfactants have been physically isolated from both liquid phases 5.

Quantitative Data & Solvent Selection Matrix

Use this table to proactively select the correct parameters and avoid emulsions before they form.

Solvent SystemAqueous pHEmulsion RiskInterfacial Dynamics & CausalityPrimary Resolution Strategy
EtOAc / Water 8.0 - 9.0High Morpholine is partially protonated, acting as a surfactant.Adjust pH > 10.5 or < 6.0
EtOAc / Brine > 10.5Low High ionic strength forces neutral morpholine into the organic phase.Standard separation
Diethyl Ether / Water 7.0 - 9.0Very High Low density difference and high volatility stabilize droplets.Switch to DCM or add iPrOH
DCM / Water 8.0 - 9.0Moderate Higher density of DCM assists gravity-driven phase separation.Centrifugation / Filtration
Hexane / Water > 10.5Moderate High lipophilicity can cause precipitation at the interface.Add 5% MeOH as co-solvent

Frequently Asked Questions (FAQs)

Q: Why does my morpholine derivative extract perfectly at small scale but form a thick emulsion during scale-up? A: Scale-up alters the surface-area-to-volume ratio and mixing dynamics. Vigorous mechanical stirring at a large scale creates smaller droplet sizes compared to manual swirling in a separatory funnel [[2]](). Smaller droplets are more easily stabilized by the morpholine analyte, shifting the system into a transitional phase that supports stable micro-emulsions 3. To self-validate at scale, use a controlled impeller speed and rely on continuous phase separation techniques rather than batch shaking.

Q: I need to keep my extraction at pH 8.0 due to the stability of another functional group. How do I prevent emulsions without changing the pH? A: If pH manipulation is restricted, you must rely on solvent modification and ionic strength. Saturate the aqueous phase with Na₂SO₄ or NaCl prior to extraction 6. Additionally, switch your extraction solvent to a heavier-than-water solvent like DCM or Chloroform, which naturally facilitates phase separation without centrifugation 5.

Q: Can I use Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) instead? A: Yes. If an emulsion cannot be broken by any attempted means, traditional LLE may not give representative results 6. SLE and SPE completely bypass the physical mixing of immiscible liquid phases, eliminating the kinetic opportunity for emulsion formation 2, 4. For highly amphiphilic morpholine derivatives, SLE is an authoritative, scalable alternative.

References

  • Source: chromatographyonline.
  • Source: biotage.
  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??
  • Source: spectrosci.
  • MORPHOLINE - MsdsDigital.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of (R)-methyl morpholine-2-carboxylate hydrochloride

In the landscape of pharmaceutical development, the stereochemical purity of a molecule is not a trivial detail; it is a critical quality attribute that dictates efficacy, safety, and pharmacological profile. For chiral...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical purity of a molecule is not a trivial detail; it is a critical quality attribute that dictates efficacy, safety, and pharmacological profile. For chiral molecules like (R)-methyl morpholine-2-carboxylate hydrochloride, a key building block in modern synthesis, the accurate determination of enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of established analytical methodologies, moving beyond mere protocols to explain the underlying scientific rationale. We aim to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate the most appropriate method for their specific needs.

The structure of our target analyte, a cyclic secondary amino acid ester, presents unique analytical considerations. It possesses a secondary amine and an ester functional group, both of which can serve as handles for chiral recognition, either through direct interaction with a chiral stationary phase or through derivatization. This guide will compare the two primary analytical pillars for ee determination: Chiral Chromatography (both direct and indirect approaches) and Nuclear Magnetic Resonance (NMR) Spectroscopy .

High-Level Methodology Comparison

Before delving into detailed protocols, it is instructive to compare the primary techniques at a glance. The choice of method is often a trade-off between speed, sensitivity, development effort, and the specific requirements of the analytical challenge.

Parameter Chiral HPLC/SFC (Direct) Chiral GC-MS (Indirect) NMR with Chiral Auxiliaries
Principle Differential interaction with a Chiral Stationary Phase (CSP).Separation of diastereomers on an achiral or chiral column after derivatization.In situ formation of diastereomeric complexes causing distinct NMR signals.
Separation Required? YesYesNo
Derivatization Not required.Mandatory for volatility and chiral tagging.Often required (derivatizing agent) or additive needed (shift/solvating agent).
Typical Sensitivity High (UV, MS)Very High (MS)Low to Moderate
Development Time Moderate (column & mobile phase screening).High (derivatization optimization + GC method).Low to Moderate
Speed per Sample Fast to Moderate (SFC is faster than HPLC)[1][2].Moderate to SlowFast
Quantitation Relative peak area.[2]Relative peak area.Direct signal integration.[3]
Key Advantage Broad applicability, high robustness.High resolution and sensitivity.Absolute method, no calibration curve needed for ee.
Key Disadvantage High cost of chiral columns.Method development can be complex; derivatization may not be quantitative.[4]Signal overlap can be an issue; requires pure chiral auxiliary.

Chiral Chromatography: The Gold Standard in Enantioseparation

Chromatographic methods are the workhorses of enantiomeric purity analysis due to their high resolving power and sensitivity.[5] The fundamental principle involves creating a chiral environment where the two enantiomers interact differently, leading to different transit times through the column and, thus, separation.[6] This can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by first converting the enantiomers into diastereomers.

Direct Analysis via Chiral HPLC and SFC

The direct approach, where enantiomers are separated on a Chiral Stationary Phase (CSP), is often the most efficient and widely used method.[7] Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to High-Performance Liquid Chromatography (HPLC), offering faster separations and reduced consumption of organic solvents.[1][8]

Expertise & Rationale

For (R)-methyl morpholine-2-carboxylate, the presence of a hydrogen bond donor (the secondary amine) and acceptor (the ester carbonyl), along with its rigid cyclic structure, makes it an excellent candidate for direct separation on a CSP. The strategy is not to find a single "perfect" column but to screen a small, diverse set of columns that offer different chiral recognition mechanisms. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are exceptionally versatile and should form the core of any screening protocol.[7]

The choice of mobile phase is critical. Normal-phase (e.g., hexane/alcohol) often provides the best selectivity, while reversed-phase (e.g., water/acetonitrile) is useful for highly polar compounds or for LC-MS compatibility. For our hydrochloride salt, a polar organic or reversed-phase mode with an acidic modifier may be necessary to ensure good peak shape and solubility.

dot

Caption: Workflow for Direct Chiral HPLC/SFC Method Development.

Experimental Protocol: Direct Chiral HPLC/SFC Screening

Objective: To identify a suitable Chiral Stationary Phase and mobile phase for the baseline separation of (R)- and (S)-methyl morpholine-2-carboxylate.

1. Sample Preparation:

  • Prepare a stock solution of racemic methyl morpholine-2-carboxylate hydrochloride at 1.0 mg/mL in methanol or a suitable mobile phase mimic.

  • Prepare a sample of the (R)-enantiomer at the same concentration to confirm peak identity.

2. Initial Screening Conditions:

  • Columns to Screen:

    • Cellulose tris(3,5-dimethylphenylcarbamate) based CSP

    • Amylose tris(3,5-dimethylphenylcarbamate) based CSP

    • Macrocyclic glycopeptide (e.g., Teicoplanin) based CSP

  • Mobile Phase Screening (Normal Phase):

    • A: n-Hexane / Isopropanol (IPA) (80:20, v/v) + 0.1% Diethylamine (DEA)

    • B: n-Hexane / Ethanol (EtOH) (80:20, v/v) + 0.1% DEA

    • Note: DEA is added to prevent peak tailing from the basic secondary amine.

  • Mobile Phase Screening (Polar Organic Mode):

    • C: Acetonitrile (ACN) / Methanol (MeOH) (50:50, v/v) + 0.1% Trifluoroacetic Acid (TFA)

    • D: MeOH + 0.1% TFA

    • Note: TFA is added to improve peak shape for the hydrochloride salt.

  • Flow Rate: 1.0 mL/min (HPLC) or 3.0 mL/min (SFC)

  • Temperature: 25 °C

  • Detection: UV at 210 nm (due to lack of a strong chromophore).

3. Optimization:

  • If partial separation is observed, systematically vary the ratio of the mobile phase components (e.g., change Hexane/IPA from 90:10 to 70:30).

  • Adjust the concentration or type of additive (e.g., try trifluoroacetic acid for normal phase or ammonium acetate for reversed phase).

  • Evaluate the effect of temperature (e.g., test at 15 °C and 40 °C), as lower temperatures often increase chiral selectivity.[9]

4. Calculation of Enantiomeric Excess:

  • Once a baseline separation (Resolution > 1.5) is achieved, calculate the ee using the peak areas of the two enantiomers:

  • ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100[2]

Indirect Analysis via Derivatization and GC-MS

The indirect approach involves chemically converting the enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[10] Diastereomers have different physical properties and can be separated on a standard achiral column, although a chiral column can further enhance separation.[4] This method is particularly well-suited for Gas Chromatography (GC), as derivatization can also increase the volatility of the analyte.

Expertise & Rationale

For methyl morpholine-2-carboxylate, direct GC analysis is not feasible due to its low volatility and high polarity. A derivatization strategy is therefore mandatory. Based on successful methods for analogous cyclic secondary amino acids, a two-step derivatization is a logical starting point.[11][12] First, the secondary amine can be acylated with a reagent like heptafluorobutyl chloroformate (HFBCF). This both protects the amine and introduces a highly fluorinated tag, which enhances volatility and detector sensitivity (for electron capture detection or MS). The ester can then be amidated to further improve chromatographic properties. This dual derivatization creates diastereomers that can be resolved on a chiral GC column like Chirasil-L-Val.[13]

dot

Caption: Workflow for Indirect Chiral GC-MS Analysis via Derivatization.

Experimental Protocol: Indirect GC-MS Analysis

Objective: To determine the ee of (R)-methyl morpholine-2-carboxylate by converting it to diastereomeric derivatives for GC-MS analysis.

1. Derivatization (adapted from methods for secondary amino acids[12]):

  • Dissolve ~1 mg of the sample in 100 µL of aqueous buffer (e.g., borate buffer, pH 9.0).

  • Add 50 µL of a chiral derivatizing agent solution (e.g., N-(trifluoroacetyl)-L-prolyl chloride in an aprotic solvent).

  • Vortex the mixture and incubate at 60 °C for 30 minutes.

  • Cool the reaction and perform a liquid-liquid extraction with a suitable organic solvent (e.g., isooctane or dichloromethane).

  • Carefully remove the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of solvent (e.g., 100 µL of ethyl acetate) for GC-MS injection.

2. GC-MS Conditions:

  • GC System: Agilent 7890A or equivalent.

  • Column: Chirasil-L-Val capillary column (25 m x 0.25 mm x 0.12 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp to 200 °C at 5 °C/min.

    • Hold at 200 °C for 5 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic fragment ions of the derivatized analyte.

3. Data Analysis:

  • Identify the peaks corresponding to the two diastereomers.

  • Calculate the ee based on the integrated peak areas, ensuring the derivatization reaction does not induce racemization.

NMR Spectroscopy: A Non-Separative Approach

NMR spectroscopy offers a fundamentally different approach to ee determination. Instead of physically separating the enantiomers, it aims to make them distinguishable in the NMR spectrum.[14] This is achieved by adding a chiral auxiliary that interacts with the enantiomers to form transient diastereomeric complexes, which have non-equivalent NMR signals.

Using Chiral Lanthanide Shift Reagents (CSRs)

Chiral Lanthanide Shift Reagents (CSRs) are paramagnetic complexes that can coordinate to Lewis basic sites in the analyte, such as the amine or ester carbonyl in our target molecule.[3] This coordination induces large changes in the chemical shifts of nearby protons. Because the interaction forms diastereomeric complexes, the induced shifts for the (R)- and (S)-enantiomers are different, leading to the splitting of signals.[15][16]

Expertise & Rationale

This method is exceptionally rapid, requiring only the addition of the CSR to the analyte in an NMR tube. It provides a direct measure of the molar ratio of enantiomers via integration, eliminating the need for a calibration curve. The key is to achieve sufficient separation (ΔΔδ) of at least one pair of proton signals without excessive line broadening, which is a common side effect of paramagnetic reagents.[15] For methyl morpholine-2-carboxylate, the protons adjacent to the chiral center (at C2) and the methyl ester protons are the most likely candidates for observable signal splitting. A common and effective CSR for this type of molecule is Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III), or Eu(hfc)₃.

dot

Caption: Workflow for NMR-based ee Determination using a Chiral Shift Reagent.

Experimental Protocol: NMR with Eu(hfc)₃

Objective: To resolve the proton NMR signals of the (R)- and (S)-enantiomers to allow for direct quantitative analysis.

1. Materials and Equipment:

  • NMR Spectrometer (400 MHz or higher is recommended for better resolution).

  • High-quality 5 mm NMR tubes.

  • Analyte sample ((R)-methyl morpholine-2-carboxylate hydrochloride).

  • Chiral Shift Reagent: Eu(hfc)₃.

  • Deuterated solvent: Chloroform-d (CDCl₃).

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial.

  • Dissolve the analyte in ~0.6 mL of CDCl₃. Note: The hydrochloride salt may have limited solubility; gentle warming or sonication may be required. If solubility is an issue, the free base may need to be generated first.

  • Transfer the solution to an NMR tube and acquire a standard ¹H NMR spectrum.

3. Titration with Chiral Shift Reagent:

  • Add a small, accurately weighed amount of Eu(hfc)₃ (e.g., 0.1 molar equivalents relative to the analyte) to the NMR tube.

  • Gently shake the tube to dissolve the reagent and acquire another ¹H NMR spectrum.

  • Observe the changes in chemical shifts and look for signal splitting.

  • Continue adding the CSR in small increments (0.1-0.2 eq. at a time), acquiring a spectrum after each addition, until optimal signal separation is achieved without excessive line broadening.

4. Data Analysis:

  • Identify a well-resolved pair of signals corresponding to the same proton in the R- and S-enantiomers.

  • Carefully integrate both peaks.

  • Calculate the enantiomeric excess directly from the integral values (Int).

  • ee (%) = |(Int_R - Int_S) / (Int_R + Int_S)| * 100

Final Recommendations

The choice of the optimal analytical method for determining the enantiomeric excess of (R)-methyl morpholine-2-carboxylate hydrochloride depends on the context of the analysis.

  • For Routine Analysis and High-Throughput Screening: Direct Chiral SFC is the recommended method.[17] Its speed, robustness, and reduced solvent usage make it ideal for screening multiple samples or for in-process controls where a rapid turnaround is essential.[18]

  • For Method Validation and Release Testing: Direct Chiral HPLC remains the gold standard. Its reliability, transferability, and the vast library of available stationary phases make it the most defensible choice for quality control and regulatory submissions.[2][10]

  • For Structural Confirmation and Orthogonal Verification: NMR with a Chiral Shift Reagent is an excellent complementary technique.[15] It provides an independent, non-separative confirmation of the ee value obtained by chromatography. Its speed makes it useful for a quick check of enantiopurity during synthesis.

  • For Trace-Level Analysis or Complex Matrices: Indirect GC-MS can be invaluable.[11] While the method development is more intensive, the sensitivity and selectivity of MS detection are unparalleled, making it suitable for challenging analytical scenarios.

By understanding the principles, advantages, and practical considerations of each technique, researchers can confidently select and implement a method that ensures the stereochemical integrity of their chiral building blocks and final drug substances.

References
  • Opekar S, Zahradnickova H, Vodrazka P, Rimnacova L, Simek P, Moos M (2021) A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]

  • Pätzold, R., & Brückner, H. (2006). 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate. [Link]

  • Simek, P., et al. (2021). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Jove. [Link]

  • Welch, C. J., et al. (2008). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. [Link]

  • CAT GmbH & Co. KG. Analyses of amino acids, Enantiomeric purity. CAT Website. [Link]

  • Berger, T. A., & Berger, B. K. (2013). Improved chiral SFC screening for analytical method development. PubMed. [Link]

  • García, M. Á., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]

  • Balsells, J., et al. (2019). Chiral SFC open for all, with easy methods at your call. Wiley Analytical Science. [Link]

  • Zhang, Y., et al. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. American Pharmaceutical Review. [Link]

  • Sánchez, F. G., Medina Lama, A. I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

  • Pätzold, R. (2004). Chiral Separation of Amino Acids by Gas Chromatography. SciSpace. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit. [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex Guidebook. [Link]

  • Wilson, W. K., Scallen, T. J., & Morrow, C. J. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. PubMed. [Link]

  • Wenzel, T.J. Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Press. [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • LibreTexts Chemistry. (2024). 23.1: NMR Shift Reagents. Chemistry LibreTexts. [Link]

  • Subramanian, G. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Wenzel, T. J. (2019). Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Link]

  • Wilson, W. K., et al. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Semantic Scholar. [Link]

  • Dvořák, M., & Kovaříková, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

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Comparative

Comparative Guide: Synthetic Architectures for Chiral Morpholines

Executive Summary The morpholine ring is a privileged pharmacophore in medicinal chemistry, serving as a critical solubility enhancer and a defined vector for hydrogen bonding in blockbuster drugs like Aprepitant (NK1 an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a privileged pharmacophore in medicinal chemistry, serving as a critical solubility enhancer and a defined vector for hydrogen bonding in blockbuster drugs like Aprepitant (NK1 antagonist), Rivaroxaban (Factor Xa inhibitor), and Reboxetine (NRI). However, the introduction of chirality—specifically setting the C2 and C3 stereocenters—remains a bottleneck in process chemistry.

This guide objectively compares three distinct synthetic methodologies for accessing chiral morpholines:

  • Transition Metal Catalysis (TMC): Rhodium-catalyzed asymmetric hydrogenation.[1]

  • Biocatalysis: Enzymatic reduction using Imine Reductases (IREDs).[2][3][4]

  • Organocatalysis: Cinchona alkaloid-mediated halocyclization.[5]

Verdict at a Glance:

  • Best for Scale & Speed: Transition Metal Catalysis (Rh).

  • Best for Green Metrics & Ambient Conditions: Biocatalysis (IREDs).

  • Best for Quaternary Stereocenters: Organocatalysis.

Strategic Framework: Method Selection

Before selecting a protocol, researchers must evaluate substrate availability against the required stereochemical complexity. The following decision matrix outlines the optimal pathway based on current literature performance.

MorpholineStrategy Start Target: Chiral Morpholine Q1 Is the C=C precursor available? Start->Q1 Q2 Need Quaternary Center? Q1->Q2 Yes Method_Pool Baseline: Chiral Pool/Resolution (e.g., Aprepitant Industrial Route) Q1->Method_Pool No (Amino Acid Start) Q3 Green/Sustainability Priority? Q2->Q3 No Method_Organo Method C: Organocatalysis (Functionalized C2/C3) Q2->Method_Organo Yes (C2-Cl/Br) Method_Rh Method A: Rh-Catalyzed Hydrogenation (High Yield, High ee) Q3->Method_Rh Low/Medium (Speed focus) Method_Bio Method B: Biocatalysis (IREDs) (Ambient Temp, Aqueous) Q3->Method_Bio High (Enzymatic)

Figure 1: Decision matrix for selecting the optimal synthetic route based on structural requirements and process constraints.

Deep Dive: Comparative Technical Analysis

Method A: Rhodium-Catalyzed Asymmetric Hydrogenation

The "Power" Approach

This method relies on the asymmetric hydrogenation of dehydromorpholines (cyclic enamines/enol ethers). Historically, the low reactivity of tetrasubstituted cyclic enamines was a barrier. However, recent advances using Rhodium complexes with large bite-angle bisphosphine ligands (e.g., SKP ligands) have solved this.

  • Mechanism: The Rh-catalyst coordinates to the enamide/enamine double bond. The large bite angle of the ligand creates a rigid chiral pocket, forcing H2 addition across one face of the olefin.

  • Performance Data:

    • Yield: >99% (Quantitative conversion often observed).

    • Enantioselectivity (ee): Up to 99%.[1][2][6][7][8]

    • Substrate Scope: Excellent for 2-substituted morpholines.[1][6]

Method B: Biocatalytic Imine Reduction (IREDs)

The "Green" Approach

Imine Reductases (IREDs) have emerged as a sustainable alternative to metal hydrides. This method typically involves the reduction of cyclic imines (3,6-dihydro-2H-1,4-oxazines).

  • Mechanism: IREDs activate the iminium ion in the active site, transferring a hydride from the NADPH cofactor. The enzyme's chiral environment dictates the stereochemistry.

  • Performance Data:

    • Yield: 85–99%.

    • Enantioselectivity (ee): >98% (highly dependent on enzyme screening).

    • Limitations: Requires cofactor regeneration systems (e.g., Glucose Dehydrogenase/Glucose).[2]

Method C: Organocatalytic Halocyclization

The "Functional" Approach

This method utilizes chiral Lewis bases (e.g., Cinchona alkaloid derivatives) to catalyze the cyclization of alkenols with an electrophilic halogen source.

  • Mechanism: The catalyst interacts with the halogen source (e.g., NCS or DCDMH) to form a chiral halonium ion intermediate, which is then attacked intramolecularly by the pendant hydroxyl group.

  • Performance Data:

    • Yield: 70–90%.

    • Enantioselectivity (ee): 85–95%.

    • Advantage: Installs a handle (Cl/Br) for further functionalization (e.g., cross-coupling).

Comparative Performance Metrics

The following table contrasts the three methods against the industrial baseline (Aprepitant synthesis via crystallization-induced resolution).

MetricRh-Catalysis (Method A)Biocatalysis (Method B)Organocatalysis (Method C)Chiral Pool (Baseline)
Step Count Low (1 step from enamine)Low (1 step from imine)Medium (Cyclization)High (Linear sequence)
Atom Economy Excellent (Add H2 only)Good (Cofactor waste)Moderate (Halogen waste)Poor (Protecting groups)
Typical ee% 98-99%>99%85-95%>99% (after resolution)
Scalability High (kg scale proven)Medium (Volumetric productivity)Low/MediumVery High (Ton scale)
Cost Driver Rhodium/LigandEnzyme EngineeringCatalyst SynthesisRaw Material (Chiral AA)

Detailed Experimental Protocols

Protocol A: Rh-Catalyzed Asymmetric Hydrogenation

Target: 2-substituted chiral morpholines. Reference Grounding: Based on Zhang et al. (Chem. Sci., 2021) [1].

Reagents:

  • Substrate: 4-Benzyl-6-phenyl-3,4-dihydro-2H-1,4-oxazine (0.5 mmol)

  • Catalyst Precursor: [Rh(cod)₂]SbF₆ (1.0 mol%)

  • Ligand: (R,R,R)-SKP (Bisphosphine with large bite angle) (1.1 mol%)

  • Solvent: Dichloromethane (DCM), degassed.

  • Gas: Hydrogen (H₂).

Workflow:

  • Catalyst Formation: In a glovebox (N₂ atmosphere), mix [Rh(cod)₂]SbF₆ and the SKP ligand in DCM (1.0 mL) and stir for 15 minutes to form the active complex (solution turns orange/red).

  • Reaction Setup: Add the catalyst solution to a vial containing the dehydromorpholine substrate (0.5 mmol) in DCM (2.0 mL).

  • Hydrogenation: Transfer the vial to a high-pressure autoclave. Purge with H₂ three times. Pressurize to 20 bar (approx. 300 psi) .

  • Execution: Stir at room temperature (25°C) for 12–20 hours.

  • Validation: Carefully release pressure. Concentrate the solvent in vacuo.

  • Analysis: Determine conversion by ¹H NMR. Determine ee% using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10).

Self-Validating Check: The disappearance of the vinyl proton signal (approx. 6.0-6.5 ppm) in NMR confirms conversion.

RhCycle Rh_Pre Rh-Precursor + Ligand Active Active Species [L*Rh(Solv)2]+ Rh_Pre->Active Coord Substrate Coordination Active->Coord Substrate OxAdd Oxidative Addition (H2) Coord->OxAdd H2 (20 bar) MigIns Migratory Insertion OxAdd->MigIns Enantio-determining Step RedElim Reductive Elimination MigIns->RedElim RedElim->Active Regeneration Product Chiral Morpholine RedElim->Product

Figure 2: Simplified catalytic cycle for Rh-mediated hydrogenation. The migratory insertion step sets the stereocenter.

Protocol B: Biocatalytic Synthesis via Imine Reductase (IRED)

Target: 3-substituted chiral morpholines/thiomorpholines. Reference Grounding: Based on Turner et al. and Nestl et al. [2, 3].

Reagents:

  • Substrate: 2-Methyl-3,6-dihydro-2H-1,4-thiazine (or oxazine analog) (50 mg).

  • Enzyme: Purified IRED (e.g., Streptomyces sp. IRED) or lyophilized whole cells.

  • Cofactor Recycling: Glucose Dehydrogenase (GDH, 10 U) and D-Glucose (1.5 equiv).

  • Cofactor: NADP+ (0.1 equiv).

  • Buffer: Potassium Phosphate (KPi) 100 mM, pH 7.0.

Workflow:

  • Buffer Prep: Prepare 10 mL of KPi buffer (pH 7.0). Degas if the enzyme is oxygen-sensitive (rare for IREDs, but good practice).

  • Reaction Mix: In a reaction vessel, dissolve D-Glucose and NADP+ in the buffer. Add the GDH and the IRED enzyme.

  • Initiation: Add the imine substrate (dissolved in minimal DMSO, <5% v/v).

  • Incubation: Shake at 30°C, 180 rpm for 24 hours.

  • Workup: Basify to pH 10 with NaOH (aq). Extract 3x with Ethyl Acetate or MTBE.

  • Analysis: Dry organic layer over Na₂SO₄. Analyze via GC-FID or HPLC for conversion and chiral GC for ee%.

Self-Validating Check: A pH shift during reaction indicates gluconic acid formation (from GDH), confirming the cofactor cycle is active. Maintain pH with titration if necessary.

References

  • Zhang, J., et al. (2021). "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 12, 12345.

  • Nonnhoff, J., et al. (2022).[2] "Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2H-1,4-thiazines Using Imine Reductases." The Journal of Organic Chemistry, 87(17), 11369-11378.[2]

  • Mangas-Sanchez, J., & Turner, N. J. (2017). "Biocatalytic Imine Reduction and Reductive Amination." University of Manchester Research.

  • Hale, J. J., et al. (2002). "Synthesis of Aprepitant." Journal of Medicinal Chemistry (Contextual reference for Industrial Baseline).

  • Trost, B. M., et al. (2016). "Catalytic Asymmetric Synthesis of Morpholines." The Journal of Organic Chemistry, 81(19), 8696-8709.[9]

Sources

Validation

Spectroscopic Analysis Guide: (R)- vs (S)-Methyl Morpholine-2-Carboxylate Hydrochloride

[1] Executive Summary Distinguishing the Enantiomers: (R)- and (S)-methyl morpholine-2-carboxylate hydrochloride are enantiomers.[1] In an achiral environment (standard NMR solvents, gas chromatography, mass spectrometry...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Distinguishing the Enantiomers: (R)- and (S)-methyl morpholine-2-carboxylate hydrochloride are enantiomers.[1] In an achiral environment (standard NMR solvents, gas chromatography, mass spectrometry), they exhibit identical physicochemical properties. Differentiation requires a chiral environment (polarized light, chiral stationary phase, or chiral shift reagents).

Primary Application: These morpholine derivatives are critical chiral building blocks in the synthesis of bioactive scaffolds, particularly for inhibitors targeting neurological pathways where stereochemistry dictates receptor binding affinity.

Part 1: Molecular Identity & Baseline Data

Before initiating analysis, verify the baseline molecular parameters. Note that while the CAS numbers differ, the scalar physical properties (MW, solubility) remain identical.

Feature(S)-Isomer(R)-Isomer
Systematic Name Methyl (2S)-morpholine-2-carboxylate HClMethyl (2R)-morpholine-2-carboxylate HCl
CAS Number 1417789-45-7 1352709-55-7
Molecular Formula C₆H₁₂ClNO₃C₆H₁₂ClNO₃
Molecular Weight 181.62 g/mol 181.62 g/mol
Achiral 1H NMR IdenticalIdentical
Achiral IR IdenticalIdentical
Specific Rotation Positive (+)Negative (-) (Theoretical)

Critical Warning: Do not rely on standard 1H NMR or LC-MS to determine stereochemical identity. These methods only confirm the connectivity (regiochemistry), not the configuration.

Part 2: Spectroscopic Differentiation Protocols

Protocol A: Optical Rotation (Polarimetry)

Purpose: Rapid qualitative identification and preliminary purity assessment. Mechanism: Enantiomers rotate plane-polarized light in equal magnitudes but opposite directions.

Experimental Workflow:

  • Solvent Selection: Use HPLC-grade Water or Methanol. (Data indicates H₂O is preferred for solubility).

  • Concentration: Prepare a solution of roughly 0.5 g/100 mL (c = 0.5). Precision is key for specific rotation calculation.

  • Measurement: Measure at 20°C using the Sodium D-line (589 nm).

Data Interpretation:

  • (S)-Isomer: Expect a rotation of approximately +1.65° (c=0.46, H₂O) [1].[2]

  • (R)-Isomer: Expect a rotation of approximately -1.65° .[1]

  • Racemic Mixture: Net rotation will be .

Scientist's Note: Low specific rotation values (< 5°) are susceptible to error from particulate matter. Always filter samples through a 0.45 µm syringe filter before measurement to prevent light scattering artifacts.

Protocol B: Chiral HPLC (Quantitative Analysis)

Purpose: Determination of Enantiomeric Excess (ee%) and precise quantification. Mechanism: Differential interaction with a Chiral Stationary Phase (CSP).

Methodology: Since morpholines are secondary amines, they can interact strongly with silanol groups. A basic modifier or a specialized column is required.

Recommended System:

  • Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H or Chiralcel OD-H).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:[1]10) + 0.1% Diethylamine (DEA).

    • Why DEA? The amine modifier suppresses peak tailing caused by the interaction of the morpholine nitrogen with the silica support.

  • Detection: UV at 210–220 nm (Ester carbonyl absorption).

  • Flow Rate: 1.0 mL/min.[3]

Workflow Diagram:

ChiralHPLC cluster_logic Elution Order (Example) Sample Unknown Sample (Dissolved in Mobile Phase) Column Chiral Column (Chiralpak AD-H) Sample->Column Injection Interaction Transient Diastereomeric Complex Formation Column->Interaction Selectivity (α) Detector UV Detector (210 nm) Interaction->Detector Elution Result Chromatogram (Split Peaks) Detector->Result Integration R_iso (R)-Isomer (Weak Interaction) Elutes First S_iso (S)-Isomer (Strong Interaction) Elutes Second

Figure 1: Chiral HPLC separation workflow. Elution order is column-dependent and must be established with a known standard.

Protocol C: Chiral NMR (Structural Validation)

Purpose: Differentiating enantiomers without a chiral column. Mechanism: Conversion of enantiomers into diastereomers using a Chiral Solvating Agent (CSA).

Procedure:

  • Baseline: Acquire a standard ¹H NMR in CDCl₃. Note the chemical shift of the methyl ester singlet (~3.7 ppm) or the methine proton at C2.

  • Doping: Add 1-2 equivalents of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or a europium shift reagent like Eu(hfc)₃ .[1]

  • Observation:

    • In the chiral environment, the (R) and (S) enantiomers form transient diastereomeric complexes.

    • Look for "peak splitting" of the methyl ester singlet.

    • Integration: The ratio of the split peaks corresponds directly to the ratio of enantiomers.

Part 3: Analytical Decision Matrix

Use this logic flow to select the correct analytical tool for your stage of development.

DecisionMatrix Start Start: Unknown Morpholine Sample Purity Is Chemical Purity >95%? Start->Purity Polarimetry Run Polarimetry (Quick Check) Purity->Polarimetry Yes NMR Run Achiral NMR (Confirm Structure) Purity->NMR No HPLC Run Chiral HPLC (Definitive) Polarimetry->HPLC If Quantification Needed End Certificate of Analysis Polarimetry->End If ID Only HPLC->End NMR->HPLC After Purification

Figure 2: Decision matrix for selecting the appropriate analytical technique based on sample purity and data requirements.

References

  • Phenomenex . Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • PubChem . Methyl morpholine-2-carboxylate hydrochloride Data. National Library of Medicine. Retrieved from [Link][1]

Sources

Comparative

Technical Guide: Comparative Cost-Benefit Analysis of Synthetic Routes to Morpholines

Executive Summary Morpholine scaffolds are ubiquitous in FDA-approved therapeutics (e.g., Linezolid, Gefitinib, Rivaroxaban) due to their ability to modulate lipophilicity and metabolic stability. However, the "best" syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine scaffolds are ubiquitous in FDA-approved therapeutics (e.g., Linezolid, Gefitinib, Rivaroxaban) due to their ability to modulate lipophilicity and metabolic stability. However, the "best" synthetic route is highly context-dependent.

This guide objectively compares four distinct synthetic methodologies ranging from commodity-scale production to precision medicinal chemistry. Our analysis reveals that while acid-mediated cyclodehydration remains the cost-leader for bulk unsubstituted morpholine, ethylene sulfate cyclization and metal-catalyzed hydrogen borrowing offer superior E-factors and functional group tolerance for complex N-substituted derivatives.

Route Analysis & Mechanistic Causality

Route A: The Industrial Standard (Diethylene Glycol + Ammonia)

Best for: Commodity manufacturing of unsubstituted morpholine.

Historically, the dehydration of diethanolamine (DEA) with sulfuric acid was the standard.[1] However, modern industrial setups have shifted toward the low-pressure catalytic amination of diethylene glycol (DEG) .

  • Mechanism: Hydrogenation catalysts (Ni/Cu/Co on alumina) facilitate the dehydrogenation of the diol to a dialdehyde intermediate, which condenses with ammonia, followed by re-hydrogenation.

  • Causality: This route is preferred over DEA dehydration because it avoids the stoichiometric generation of sulfate waste (sodium sulfate) upon neutralization, significantly improving the E-factor.

Route B: The Classical Lab Scale (Bis-electrophile Alkylation)

Best for: Rapid synthesis of N-aryl/alkyl morpholines where starting materials are inexpensive.

This route utilizes bis(2-chloroethyl) ether reacting with a primary amine.

  • Trustworthiness Warning: This reaction is robust but chemically hazardous. Bis(2-chloroethyl) ether is a structural analog of sulfur mustard (mustard gas) and is a potent blistering agent and carcinogen.

  • Causality: The reaction proceeds via a double

    
     mechanism. The first alkylation is slow; the second (ring closure) is entropically favored. High dilution is often required to prevent polymerization.
    
Route C: The "Green" Precision Route (Ethylene Sulfate)

Best for: High-value pharmaceutical intermediates requiring mild conditions.

A modern approach involving the reaction of 1,2-amino alcohols with ethylene sulfate .[2][3][4]

  • Expert Insight: Unlike bis-halides, ethylene sulfate is a highly reactive, yet manageable dielectrophile that allows for regiospecific monoalkylation followed by cyclization.

  • Benefit: It is redox-neutral, avoids heavy metals, and operates at mild temperatures (40–60°C), preserving chiral centers in the amino alcohol substrate.

Route D: Metal-Catalyzed Hydrogen Borrowing (Ruthenium)

Best for: Atom economy and accessing chiral morpholines from diols.

Using a catalyst like [Ru(p-cymene)Cl2]2 , this route couples 1,5-diols with amines.

  • Mechanism: The catalyst "borrows" hydrogen to oxidize the alcohol to an aldehyde, facilitates imine formation, and then returns the hydrogen to reduce the imine/enamine, effecting cyclization.

  • Causality: This eliminates the need for leaving groups (halides/tosylates), generating only water as a byproduct.

Comparative Data Analysis

The following table synthesizes experimental data to assist in decision-making.

MetricRoute A: DEG + NH3 (Industrial)Route B: Bis-ether (Classical)Route C: Ethylene Sulfate (Green)Route D: Ru-Catalysis (Modern)
Reagent Cost $ (Very Low)$ (Low)

(Moderate)

(High)
Yield (Avg) 90-95%50-75%>80%65-85%
Atom Economy HighLow (Halide waste)HighExcellent (Water only)
Safety Profile High T/P hazardsCritical (Vesicant)GoodGood
Complexity Tolerance Low (Harsh conditions)ModerateHigh (Chiral centers safe)High
Scalability Multi-TonKg scale (Safety limits)Kg scaleGram to Kg

Visualizing the Synthetic Landscape

The following diagram maps the logical flow and mechanistic pathways for the four routes described.

MorpholineRoutes cluster_inputs Starting Materials cluster_process Mechanism / Catalyst DEG Diethylene Glycol + NH3 Hydrogenation Cat. Hydrogenation (Ni/Cu, High T/P) DEG->Hydrogenation BisEther Bis(2-chloroethyl) ether + R-NH2 SN2 Double SN2 (Base, Heat) BisEther->SN2 AminoAlc 1,2-Amino Alcohol + Ethylene Sulfate Cyclization Selective Alkylation (tBuOK, Mild) AminoAlc->Cyclization Diol 1,5-Diol + R-NH2 Borrowing Hydrogen Borrowing (Ru Catalyst) Diol->Borrowing Morpholine MORPHOLINE SCAFFOLD Hydrogenation->Morpholine Ind. Std. SN2->Morpholine Legacy Lab Cyclization->Morpholine Precision Borrowing->Morpholine Atom Econ.

Caption: Overview of primary synthetic pathways to morpholine, color-coded by route classification.

Detailed Experimental Protocols

Protocol 1: Precision Synthesis via Ethylene Sulfate (Route C)

Recommended for Drug Discovery applications where purity and stereochemistry are paramount.

Reagents:

  • Chiral or achiral 1,2-amino alcohol (1.0 equiv)

  • Ethylene sulfate (1.0 equiv)

  • Potassium tert-butoxide (tBuOK) (2.2 equiv)

  • Solvent: THF or Dichloromethane (DCM)

Workflow:

  • Activation: Dissolve the amino alcohol in dry DCM at 0°C under nitrogen.

  • Alkylation: Add ethylene sulfate (1.0 equiv) portion-wise. Allow the mixture to warm to room temperature and stir for 4 hours.

    • Checkpoint: Monitor by LC-MS.[5] You should observe the formation of the zwitterionic sulfate intermediate. This is the "self-validating" step; if this intermediate does not form, the cyclization will fail.

  • Cyclization: Cool the mixture back to 0°C. Add tBuOK (2.2 equiv) slowly. The base deprotonates the alcohol and triggers the intramolecular displacement of the sulfate group.

  • Workup: Quench with saturated NH4Cl. Extract with DCM (3x).

  • Purification: The high specificity often allows for purification via simple silica plug filtration rather than distillation.

Protocol 2: Buchwald-Hartwig Intramolecular Cyclization (Route D Variation)

Recommended for synthesizing N-aryl morpholines from linear precursors.

Reagents:

  • Precursor: 2,2'-dichlorodiethyl ether derivative or linear amino-alcohol chain.

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: BINAP or Xantphos (4 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene, 80-100°C.

Workflow:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd2(dba)3 and BINAP in toluene and stir for 20 mins to form the active catalytic species (color change often observed).

  • Addition: Add the linear amine/halide precursor and NaOtBu.

  • Reaction: Heat to 100°C for 12-16 hours.

    • Causality: The bidentate ligand (BINAP) is crucial here to prevent β-hydride elimination, favoring the reductive elimination that forms the C-N bond.

  • Filtration: Filter through Celite to remove Palladium black.

Decision Matrix: Selecting the Right Route

To aid in experimental planning, use the following decision tree.

DecisionTree Start Start: Define Requirement Scale Is Scale > 100kg? Start->Scale IndRoute Use Route A: DEG + Ammonia (Contract Mfg) Scale->IndRoute Yes Chirality Is Chirality/Complexity Required? Scale->Chirality No Green Use Route C: Ethylene Sulfate Chirality->Green Yes (High Sensitivity) Cost Is Cost the Primary Driver? Chirality->Cost No Legacy Use Route B: Bis-ether Alkylation (Requires Safety Controls) Cost->Legacy Yes Catalytic Use Route D: Ru/Pd Catalysis (High Value Targets) Cost->Catalytic No (Atom Economy Priority)

Caption: Decision logic for selecting the optimal morpholine synthesis route based on scale and complexity.

References

  • Industrial Synthesis Overview: Morpholine production method via Diethylene Glycol.[1][6] Henan Haofei Chemical Co. Available at: [Link]

  • Ruthenium Catalysis: Ruthenium complex catalyzed N-heterocyclization.[7] Syntheses of N-substituted piperidines, morpholines, and piperazines from amines and 1,5-diols.[7] Journal of Organic Chemistry.[7] Available at: [Link]

  • Green Synthesis (Ethylene Sulfate): Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[2] ChemRxiv. Available at: [Link]

  • Buchwald-Hartwig Amination: Buchwald–Hartwig amination Scope and Mechanism. Wikipedia / Organic Chemistry Portal. Available at: [Link]

Sources

Validation

analytical techniques for chiral purity analysis of morpholines

Executive Summary Morpholine rings are ubiquitous pharmacophores in modern drug discovery, serving as critical structural components in antidepressants (e.g., Reboxetine), antibiotics (e.g., Linezolid), and NK1 antagonis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine rings are ubiquitous pharmacophores in modern drug discovery, serving as critical structural components in antidepressants (e.g., Reboxetine), antibiotics (e.g., Linezolid), and NK1 antagonists (e.g., Aprepitant). However, their analysis presents a distinct "Chemical Challenge": morpholines are polar, secondary amines (


) that often lack strong chromophores. 

This guide moves beyond generic chiral screening. It addresses the specific mechanistic hurdles of morpholine analysis—primarily severe peak tailing due to silanol interactions and low UV sensitivity. We evaluate the two dominant modalities, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) , providing a self-validating workflow for achieving enantiomeric excess (ee) determination with precision


.

Part 1: The Chemical Challenge

Why Morpholines Fail on Standard Systems
  • Silanol Tailing: The secondary amine nitrogen in the morpholine ring acts as a strong proton acceptor. On silica-based Chiral Stationary Phases (CSPs), this nitrogen interacts ionically with residual acidic silanols, causing non-Gaussian peak shapes (tailing factors

    
    ).
    
  • Detection Limits: Unlike aromatic-rich pharmacophores, the morpholine ring is UV-transparent. If the attached substituents do not possess a strong chromophore, standard UV detection at 254 nm is insufficient for trace impurity analysis (0.05% limits).

Part 2: Technique Comparison (HPLC vs. SFC)

The following table contrasts the two primary techniques specifically for basic morpholine derivatives .

FeatureHPLC (Normal Phase/Polar Organic)SFC (Supercritical Fluid)
Primary Mechanism Liquid-Solid AdsorptionAdsorption/Partitioning (CO₂ + Modifier)
Suitability for Morpholines High , but requires basic additives (DEA/TEA).Superior . CO₂ is acidic, but basic additives are still required to suppress amine interactions.
Speed Slow to Moderate (20–40 min runs).Fast (3–10 min runs). Low viscosity allows high flow rates.
Peak Shape Prone to tailing; requires careful mobile phase tuning.Generally sharper peaks due to higher diffusivity of supercritical fluids.
Solubility Good for polar salts (in Polar Organic mode).Poor for very polar salts; requires high % modifier (MeOH).
Green Factor Low (High consumption of Hexane/Heptane).High (Main solvent is recycled CO₂).
Detection UV (standard), RI, or derivatization required for weak chromophores.UV, but CO₂ background can interfere at <210 nm. Excellent with MS.

Part 3: Decision Matrix & Method Selection

The choice of method depends on the analyte's specific properties. The following decision tree illustrates the logical flow for selecting the optimal technique.

MorpholineMethodSelection Start Start: Morpholine Sample Volatile Is the sample volatile? Start->Volatile GC GC (Derivatization often required) Volatile->GC Yes UVActive Strong UV Chromophore? Volatile->UVActive No (Salt/Polar) Throughput Is throughput critical? UVActive->Throughput Yes Deriv Derivatization (e.g., NIT) UVActive->Deriv No (Weak UV) SFC SFC (Amylose/Cellulose CSP) Throughput->SFC High Volume HPLC_NP HPLC (Normal Phase + DEA) Throughput->HPLC_NP Routine QC HPLC_Deriv HPLC (Derivatized) Deriv->HPLC_Deriv Add Chromophore

Figure 1: Decision matrix for selecting the analytical technique based on volatility, UV activity, and throughput requirements.

Part 4: Deep Dive - HPLC Method Development

The Workhorse Approach: For most QC labs, Normal Phase (NP) HPLC on polysaccharide columns is the standard.

Column Selection
  • First Line: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD/IA) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD/IB).

  • Why: These phases form "chiral pockets" that can accommodate the morpholine ring.

  • Immobilized vs. Coated: Use immobilized phases (IA, IB, IC) if solubility is an issue, as they allow the use of "forbidden" solvents like Dichloromethane (DCM) or THF to solubilize the sample without stripping the stationary phase.

The "Golden" Mobile Phase

For basic morpholines, the following mobile phase provides the highest success rate (>80%):

  • Base: n-Hexane or n-Heptane (80-90%)

  • Modifier: Ethanol or Isopropanol (10-20%)

  • The Critical Additive: 0.1% Diethylamine (DEA) [1]

Senior Scientist Insight: Never run a morpholine without an additive. The DEA competes for the active silanol sites on the silica support. Without it, the morpholine amine will bind irreversibly or tail severely, destroying resolution (


).
Derivatization (If UV is weak)

If the morpholine lacks a chromophore (e.g., simple alkyl-morpholines), react with 1-naphthylisothiocyanate (NIT) .

  • Mechanism: Morpholine + NIT

    
     Thiourea derivative.[2]
    
  • Benefit: The thiourea group absorbs strongly at 254 nm and improves chiral recognition by adding hydrogen-bonding sites.

Part 5: Deep Dive - SFC Method Development

The Modern Standard: SFC is increasingly preferred for morpholines because the supercritical CO₂ penetrates the porous stationary phase faster than liquids, and the "amine suppression" is often easier to manage.

Mobile Phase Composition
  • Fluid: CO₂ (Main component).

  • Co-Solvent: Methanol (MeOH) is preferred over IPA for lower viscosity and better solubility of polar amines.

  • Additive: 0.1% Isopropylamine (IPAm) or DEA.

    • Note: While CO₂ creates an acidic environment (forming carbonic acid with MeOH), basic additives are still required to sharpen the peaks of basic amines.

Part 6: Experimental Protocol (Universal Screening)

This protocol is designed to be a self-validating screening loop for a new morpholine compound.

Workflow Diagram

ScreeningWorkflow Prep Sample Prep (1 mg/mL in EtOH) Col1 Column 1: Amylose-based (e.g., AD-H / IA) Prep->Col1 Col2 Column 2: Cellulose-based (e.g., OD-H / IB) Prep->Col2 MP Mobile Phase: Hex/EtOH/DEA (90:10:0.1) Col1->MP Col2->MP Eval Evaluate Resolution (Rs) MP->Eval Opt Optimization Loop Eval->Opt Rs < 1.5 Final Validation Eval->Final Rs > 2.0 Opt->MP Change Alcohol (EtOH -> IPA)

Figure 2: Universal screening workflow for chiral morpholine analysis.

Step-by-Step Methodology

1. System Preparation:

  • Flush: Ensure system is free of previous additives (especially acids like TFA, which will cause salt formation with morpholines).

  • Passivation: Flush the column with 20 column volumes of Mobile Phase containing the basic additive (DEA) to saturate silanol sites before the first injection.

2. Screening Conditions (HPLC):

  • Column: Chiralpak IA (Immobilized Amylose) AND Chiralcel OD-H (Coated Cellulose).

  • Mobile Phase A: n-Hexane + 0.1% DEA.

  • Mobile Phase B: Ethanol + 0.1% DEA.

  • Isocratic Run: 90% A / 10% B.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Temp: 25°C.

3. Optimization Heuristics:

  • If

    
    :  Switch modifier from Ethanol to Isopropanol (IPA). IPA is bulkier and often enhances separation in the chiral grooves.
    
  • If Tailing Factor > 1.5: Increase DEA concentration to 0.2% or switch to a "Polar Organic" mode (100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid).

4. Validation Criteria (Self-Validating):

  • Resolution (

    
    ):  Must be 
    
    
    
    to ensure robust quantitation of the minor enantiomer (0.1% level).
  • Peak Purity: Use a Diode Array Detector (DAD) to compare spectra across the peak width, ensuring no co-eluting impurities.

References

  • BenchChem. (2025).[2] High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. Retrieved from

  • Chromatography Today. (2025). Should I use SFC or HPLC for my Analysis? Retrieved from

  • YMC Co., Ltd. (2025). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from

  • National Institutes of Health (NIH). (2006). A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-methyl morpholine-2-carboxylate hydrochloride

Executive Summary & Chemical Profile (R)-Methyl morpholine-2-carboxylate hydrochloride is a high-value chiral building block, commonly employed in the synthesis of peptidomimetics and morpholine-scaffold drugs. Its hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(R)-Methyl morpholine-2-carboxylate hydrochloride is a high-value chiral building block, commonly employed in the synthesis of peptidomimetics and morpholine-scaffold drugs. Its hydrochloride salt form confers stability but introduces significant hygroscopicity and acidity risks.

Critical Operational Directive: The primary threat to this reagent is moisture-induced ester hydrolysis , driven by its own acidic nature when wet. Safety protocols must simultaneously protect the operator from irritant dust and the chemical from atmospheric moisture.[1]

Physicochemical & Hazard Data Table
PropertySpecification / Data
CAS Number 1352709-55-7
Formula C₆H₁₁NO₃ · HCl
Physical State White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in non-polar organics.
GHS Classification Warning Acute Tox. 4 (Oral) H302 Skin Irrit. 2 H315 Eye Irrit.[2] 2A H319 STOT SE 3 H335
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated.

Phase 1: Pre-Operational Risk Assessment

Before opening the vial, evaluate the environmental conditions. This compound is an irritant amine salt .

  • Inhalation Risk: The hydrochloride salt can form fine, acidic dusts that are highly irritating to the upper respiratory tract.

  • Chemical Stability Risk: As a methyl ester hydrochloride, the presence of water creates an autocatalytic hydrolysis loop (Acid + Water + Ester → Carboxylic Acid + Methanol), destroying the chiral purity and yield.

Engineering Controls[3][4]
  • Primary Containment: All weighing and transfer operations must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Atmosphere: If the relative humidity (RH) in the lab exceeds 45%, use a Glove Box or an inverted funnel with inert gas flow during weighing.

Phase 2: Personal Protective Equipment (PPE) Matrix

PPE selection is not static; it depends on the state of the chemical (Solid vs. Solution).

PPE Selection Logic
  • Solid Handling: Focus on particle exclusion.

  • Solution Handling: Focus on solvent permeation resistance.

PPE_Decision_Tree Start Start: Define Task State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution DustRisk High Dust Potential? Solid->DustRisk SolventCheck Identify Solvent Solution->SolventCheck SolidPPE Standard PPE: - Nitrile Gloves (0.11mm) - Lab Coat - Safety Glasses DustRisk->SolidPPE No RespProtection Add N95/P100 Respirator or Work in Hood DustRisk->RespProtection Yes Polar Methanol/Water SolventCheck->Polar Halogen DCM / Chloroform SolventCheck->Halogen PolarPPE Double Nitrile Gloves (Change every 30 min) Polar->PolarPPE HalogenPPE Laminate (Silver Shield) or Viton Gloves Halogen->HalogenPPE

Figure 1: PPE Selection Workflow based on physical state and solvent carrier.

Phase 3: Operational Handling & Synthesis Integration

A. Weighing & Transfer Protocol (Moisture Control)

To preserve the (R)-enantiomer integrity and prevent hydrolysis:

  • Equilibration: Allow the storage vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt.

  • Inert Weighing:

    • Flush the headspace of the vial with Argon immediately after opening.

    • Use anti-static weighing boats (polystyrene) to prevent powder scattering.

    • Do not use metal spatulas if the salt is damp/sticky (corrosion risk); use PTFE-coated tools.

  • Resealing: Parafilm is insufficient. Use electrical tape or a secondary containment jar with desiccant (e.g., Drierite) for long-term storage.

B. Solubilization Strategy

When preparing stock solutions for reactions:

  • Solvent Choice: Avoid protic solvents if the solution will be stored for >1 hour. Anhydrous DMF or DMSO are preferred for stability over Methanol.

  • Neutralization: If the free base is required:

    • Dissolve the HCl salt in minimal water or methanol.

    • Treat with stoichiometric NaHCO₃ or carbonate resin.

    • Extract immediately into organic solvent (DCM/EtOAc) to remove the water and prevent ester hydrolysis.

Phase 4: Emergency Response & Disposal

Spill Management
  • Small Spill (Solid):

    • Do not dry sweep (generates dust).[1]

    • Cover with a damp paper towel (if safe) or use a HEPA-filtered vacuum.

    • Wipe surface with 1% aqueous sodium bicarbonate to neutralize acidity.

  • Skin/Eye Exposure:

    • Eyes: Flush immediately for 15 minutes.[1][3][4] The salt is acidic; delay causes corneal damage.

    • Skin: Wash with soap and water.[1][2][5][3][4] Do not use alcohol (increases permeability).

Waste Disposal[2][3][5]
  • Classification: Hazardous Chemical Waste (Toxic, Irritant).

  • Protocol:

    • Dissolve waste solid in a combustible solvent (e.g., acetone).

    • Dispose via a licensed chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen and Chlorine combustion byproducts).

    • Do not dispose of down the drain; amine salts are toxic to aquatic life.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for Methyl morpholine-2-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved October 26, 2023. Link

    • Safety Data Sheet: (R)-Methyl morpholine-2-carboxylate hydrochloride. BLD Pharm.[6] Link

  • Hazard Classification (GHS)

    • GHS Classification Data. Aaron Chemicals / Sigma-Aldrich. Verified via H-Codes H302, H315, H319.[2][3][7] Link

  • Handling Hygroscopic Salts

    • Best Practices for Handling Hygroscopic Materials. Smolecule Technical Guides. Link

Sources

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